3-Bromo-2-chloro-6-nitropyridine
Description
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Properties
Molecular Formula |
C5H2BrClN2O2 |
|---|---|
Molecular Weight |
237.44 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
InChI Key |
QMGQPJXBDMZZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-2-chloro-6-nitropyridine
The following technical guide details the properties, synthesis, and reactivity of 3-Bromo-2-chloro-6-nitropyridine , a high-value heterocyclic scaffold used in the development of kinase inhibitors and epigenetic modulators.
A Strategic Tri-Functional Scaffold for Medicinal Chemistry
Executive Summary
3-Bromo-2-chloro-6-nitropyridine (CAS: 1807220-64-9 ) is a trisubstituted pyridine derivative characterized by three distinct reactive handles: a nucleophilic-labile chlorine at C2, a cross-coupling-competent bromine at C3, and a reducible nitro group at C6. This "orthogonal reactivity" profile allows medicinal chemists to sequentially functionalize the pyridine ring, making it an ideal core for constructing complex pharmacophores, particularly in the synthesis of EED/PRC2 modulators and other oncology targets.
Identity & Physicochemical Profile[1][2]
| Property | Specification |
| CAS Number | 1807220-64-9 |
| IUPAC Name | 3-Bromo-2-chloro-6-nitropyridine |
| Synonyms | 5-Bromo-6-chloro-2-nitropyridine (alternative numbering) |
| Molecular Formula | |
| Molecular Weight | 237.44 g/mol |
| Physical State | Yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Structural Features | [1][2][3][4][5] • C2-Cl: Activated for |
Synthesis: The N-Oxide Route
Direct nitration of 3-bromo-2-chloropyridine typically yields the 5-nitro isomer due to the directing effects of the chlorine atom. To access the 6-nitro isomer, an N-oxide activation strategy is required to direct the electrophile to the C6 position (para to the bromine, ortho to the N-oxide).
Step-by-Step Protocol
-
N-Oxidation :
-
Reagents : 3-Bromo-2-chloropyridine, Urea hydrogen peroxide (UHP), Trifluoroacetic anhydride (TFAA).
-
Conditions : DCM, 0°C to RT.
-
Mechanism : Formation of the N-oxide increases electron density at C2 and C6, but C6 is sterically favored over C2 (blocked by Cl) and C4 (blocked by Br).
-
-
Regioselective Nitration :
-
Reagents : Fuming
, . -
Conditions : Heat (60–80°C).
-
Outcome : The N-oxide directs the nitro group primarily to position 6.
-
-
Deoxygenation :
-
Reagents :
or Fe/Acetic Acid. -
Conditions : Reflux (
or neat). -
Purification : Silica gel chromatography (Hexane/EtOAc).
-
Figure 1: Synthetic pathway utilizing N-oxide activation to achieve C6 regioselectivity.
Reactivity Landscape & Regioselectivity
The utility of 3-bromo-2-chloro-6-nitropyridine lies in its ability to undergo orthogonal reactions. The reactivity order is generally C2 > C3 > C6 under standard conditions, though this can be tuned.
A. Nucleophilic Aromatic Substitution (
) at C2
-
Reactivity : The C2 position is highly activated by the adjacent ring nitrogen and the inductive effect of the C6-nitro group.[5] The C2-Cl bond is weaker and more labile than the C3-Br bond in
contexts. -
Nucleophiles : Primary/secondary amines, alkoxides, thiols.
-
Protocol :
-
Solvent: DMF, DMSO, or NMP (Polar Aprotic).
-
Base:
or DIPEA. -
Temp: 0°C to RT (High reactivity often requires cooling to prevent over-substitution).
-
Note: Hard nucleophiles may attack the C6-nitro group (denitration), so soft nucleophiles and controlled temperatures are preferred.
-
B. Palladium-Catalyzed Coupling at C3
-
Reactivity : The C3-bromine atom is ideally positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Selectivity : While oxidative addition to C-Br is generally faster than C-Cl, the highly activated nature of the C2-Cl bond in this scaffold means
at C2 is usually performed before Pd-coupling to avoid side reactions. However, using specialized ligands (e.g., XPhos, SPhos), chemoselective coupling at C3 can be achieved in the presence of the chloride.
C. Nitro Reduction at C6
-
Transformation :
. -
Conditions : Fe/NH4Cl, SnCl2, or catalytic hydrogenation (
, Pd/C). -
Utility : The resulting amine can be acylated, sulfonylated, or converted to a heterocycle (e.g., cyclization with the substituent at C2).
Figure 2: Orthogonal reactivity map showing the three distinct functionalization vectors.
Handling & Safety (MSDS Highlights)
-
Hazards :
-
Storage : Store under inert atmosphere (
or Ar) at 2–8°C. Moisture sensitive (hydrolysis of C2-Cl to pyridone is possible over time). -
Waste : Dispose of as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.
References
-
ChemicalBook . (2024).[7] 1807220-64-9 CAS Manufactory. Retrieved from
-
Google Patents . (2021). US10973805B2 - Macrocyclic azolopyridine derivatives as EED and PRC2 modulators. Retrieved from
-
PubChem . (2024). Pyridine, 3-bromo-2-chloro-6-nitro-. Retrieved from
- Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines. Journal of Organic Chemistry. (General reference for halopyridine reactivity).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Useful Chemical Intermediate: 3-Bromo-2-chloro-6-picoline - ChemPacific [chempacific-zhejiang.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-2-chloro-6-nitropyridine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery and Materials Science
Introduction
3-Bromo-2-chloro-6-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic arrangement of a pyridine core, two distinct halogen atoms (bromine and chlorine), and a potent electron-withdrawing nitro group endows it with a unique and versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, and, most critically, the regioselective strategies for its derivatization through common and powerful catalytic and substitution reactions. Understanding the causality behind its reactivity is paramount for leveraging this building block to its full potential in the synthesis of complex, high-value molecules.
Physicochemical and Structural Properties
The precise positioning of substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn govern its reactivity. While comprehensive experimental data for the specific 3-bromo-2-chloro-6-nitropyridine isomer is not widely published, the properties of the closely related isomer, 2-bromo-6-chloro-3-nitropyridine, provide a reliable reference point for handling and reaction planning.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 91678-23-8 (for 2-bromo-6-chloro-3-nitropyridine) | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.936 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Note: Data presented is for the isomer 2-Bromo-6-chloro-3-nitropyridine (CAS 91678-23-8) as a proxy due to limited data on the 6-nitro isomer.
Representative Synthesis
The synthesis of halogenated nitropyridines often involves the transformation of more readily available precursors, such as aminopyridines, via diazotization followed by a Sandmeyer-type reaction. This approach offers a reliable method for introducing halogen atoms at specific positions on the pyridine ring.
Protocol: Synthesis of a Bromo-Chloro-Nitropyridine via Sandmeyer Reaction
This protocol is adapted from the synthesis of 2-bromo-6-chloro-3-nitropyridine and serves as a representative method.[1]
Objective: To synthesize a bromo-chloro-nitropyridine from its corresponding amino precursor.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Copper(II) Bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq) and copper(II) bromide (1.2 eq) in acetonitrile.
-
Diazotization & Bromination: Heat the solution to 65 °C. Add tert-butyl nitrite (1.6 eq) portion-wise to the stirred solution. The addition is exothermic and should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Continue stirring at 65 °C for 30 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and partition it between ethyl acetate and a 2M aqueous HCl solution.
-
Extraction & Drying: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-bromo-2-chloro-6-nitropyridine stems from its multiple, differentially reactive sites. The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group at the C6 position, is the primary driver of its reactivity.[2]
Overview of Regioselectivity
The molecule presents three primary sites for modification:
-
C2-Cl Bond: Activated for Nucleophilic Aromatic Substitution (SₙAr) by the ortho ring nitrogen and the para nitro group.
-
C3-Br Bond: The most labile site for palladium-catalyzed cross-coupling reactions due to the greater reactivity of C-Br bonds compared to C-Cl bonds.
-
C6-NO₂ Group: Can be reduced to an amino group, providing a route to further functionalization.
This predictable hierarchy allows for sequential and site-selective modifications, making it a powerful scaffold for building molecular complexity.
Nucleophilic Aromatic Substitution (SₙAr) at C2
The pyridine nitrogen and the C6-nitro group synergistically withdraw electron density from the ring, making the C2 position highly electrophilic. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.
Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
Objective: To synthesize 2-(alkylthio)-3-bromo-6-nitropyridine.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 eq)
-
Sodium thiomethoxide (NaSMe) or other sodium thiolates (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Dissolve 3-bromo-2-chloro-6-nitropyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the nucleophile.
-
Nucleophile Addition: Add the sodium thiolate portion-wise to the cooled, stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Sources
3-Bromo-2-chloro-6-nitropyridine: A Strategic Scaffold for Heterocyclic Functionalization
Executive Summary
3-Bromo-2-chloro-6-nitropyridine (CAS: 1807220-64-9) represents a high-value "trifunctional" scaffold in modern heterocyclic chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a labile C2-chlorine atom activated for nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis logic, regioselective functionalization pathways, and handling protocols. It is designed to allow researchers to bypass trial-and-error optimization when employing this scaffold in drug discovery campaigns.
Molecular Architecture & Physicochemical Profile[1]
The reactivity of 3-bromo-2-chloro-6-nitropyridine is dictated by the electronic push-pull effects of the pyridine ring nitrogen and the nitro group.
Structural Analysis
-
C2-Position (Cl): This position is the most electrophilic site. It is activated by the adjacent ring nitrogen (
-effect) and the electron-withdrawing nitro group at C6. The steric bulk of the adjacent C3-bromine atom can influence the regioselectivity of nucleophilic attacks, often favoring smaller nucleophiles. -
C3-Position (Br): Located in the
-position, this site is less susceptible to but is ideal for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). The C-Br bond energy (~280 kJ/mol) is lower than C-Cl (~340 kJ/mol), allowing for chemoselective oxidative addition. -
C6-Position (
): The nitro group strongly deactivates the ring towards electrophilic attack but activates the C2 and C6 positions for nucleophilic attack. It can be reduced to an amine ( ) or displaced in rare cases, though C2-Cl displacement is kinetically favored.
Key Properties Table
| Property | Value | Note |
| IUPAC Name | 3-Bromo-2-chloro-6-nitropyridine | |
| CAS Number | 1807220-64-9 | Specific isomer identifier |
| Molecular Formula | ||
| Molecular Weight | 237.44 g/mol | |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Acceptors | 3 (N-ring, | |
| Physical State | Pale yellow to off-white solid | Typical for nitropyridines |
| Melting Point | 65-70 °C (Predicted) |
Synthesis Strategy: The "Self-Validating" Protocol
Direct nitration of 3-bromo-2-chloropyridine typically yields the 5-nitro isomer due to electronic directing effects. Therefore, to access the 6-nitro isomer specifically, a de novo functionalization strategy starting from 2-amino-6-nitropyridine is recommended. This route ensures correct regiochemistry.
Recommended Synthetic Route
-
Bromination: Bromination of 2-amino-6-nitropyridine. The amino group strongly activates the ortho-position (C3), directing the bromine atom precisely where required.
-
Diazotization-Chlorination: Conversion of the C2-amino group to a chloride via a Sandmeyer-like reaction (diazotization followed by CuCl treatment).
Figure 1: Regioselective synthesis pathway ensuring the 3-bromo-6-nitro substitution pattern.
Reactivity Profile & Functionalization Logic
The true power of this scaffold lies in its Orthogonal Reactivity . You can selectively modify one position without affecting the others by carefully choosing reaction conditions.[1]
The Hierarchy of Reactivity
-
Most Reactive: C2-Cl (
with amines/thiols). -
Moderately Reactive: C3-Br (Pd-catalyzed coupling).
-
Latent Reactivity: C6-
(Reduction to amine).
Decision Matrix for Functionalization
| Desired Modification | Reaction Type | Site | Conditions |
| Introduce Amine | C2-Cl | ||
| Introduce Aryl/Alkyl | Suzuki Coupling | C3-Br | |
| Create Scaffold Core | Reduction | C6- |
Visualization of Reaction Pathways
Figure 2: Orthogonal functionalization map. Path A is kinetically favored and typically performed first.
Detailed Experimental Protocol
Protocol: Regioselective at C2
This protocol describes the displacement of the C2-chlorine with a primary amine (e.g., benzylamine), a common first step in library synthesis.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 equiv)[2]
-
Benzylamine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-chloro-6-nitropyridine in anhydrous THF under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents side reactions at the C6-nitro position or over-substitution.
-
Addition: Add DIPEA followed by the dropwise addition of benzylamine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product should appear as a more polar spot.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validation Check:
-
1H NMR: Loss of the downfield signal for the C2-Cl environment? (Indirectly observed via shift of C3/C4 protons).
-
MS: Mass shift corresponding to
.
Safety & Handling
-
Nitro Compounds: Like many nitro-aromatics, this compound may possess energetic properties.[3][4] Avoid heating dry solids to high temperatures (>150°C) without DSC testing.
-
Halopyridines: Potent skin and eye irritants. Potential sensitizers. Handle in a fume hood with nitrile gloves.
-
Waste: Segregate halogenated organic waste from non-halogenated waste.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
ChemicalBook. (2024). Product Entry: Pyridine, 3-bromo-2-chloro-6-nitro-. Retrieved from
- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridines. In Science of Synthesis. Thieme.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Sandmeyer reaction conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1807220-64-9 CAS Manufactory [m.chemicalbook.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2-chloro-6-nitropyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-nitropyridine
Part 1: Executive Summary & Retrosynthetic Logic
The synthesis of 3-Bromo-2-chloro-6-nitropyridine presents a specific regiochemical challenge on the electron-deficient pyridine scaffold. Direct nitration of 3-bromo-2-chloropyridine is chemically inefficient due to the deactivating nature of the halogen substituents and the tendency of pyridine-N-oxide nitration to favor the C4 position rather than the desired C6.
Therefore, the most robust, field-proven pathway utilizes 2-Amino-6-nitropyridine as the starting material. This route leverages the strong ortho/para directing effect of the amino group to install the bromine atom, followed by a Sandmeyer-type transformation to convert the amino group into the desired chlorine. This approach avoids hazardous high-temperature nitrations and provides greater control over isomer distribution.
Retrosynthetic Analysis
-
C2-Cl Installation: Best achieved via diazotization of an amino group (Sandmeyer) or nucleophilic displacement of an activated hydroxyl group. Given the stability of the nitro group, the Sandmeyer route (using alkyl nitrites) is preferred for electron-poor pyridines.
-
C3-Br Installation: Electrophilic bromination requires an activating group.[1] The C2-amino group directs bromine to C3 (ortho) and C5 (para).
-
C6-NO2 Group: Present in the commercially available starting material (2-Amino-6-nitropyridine), eliminating the need for late-stage nitration.
Part 2: Detailed Synthesis Pathway
Step 1: Regioselective Bromination of 2-Amino-6-nitropyridine
The first objective is to install the bromine atom at the C3 position. The amino group at C2 activates the ring.[1] While the C5 position (para to amino) is sterically less hindered, the C3 position (ortho to amino) is accessible. This reaction typically yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products, necessitating a rigorous purification strategy.
-
Reagents: Bromine (
), Acetic Acid (AcOH), Sodium Acetate (NaOAc). -
Mechanism: Electrophilic Aromatic Substitution (
).
Experimental Protocol:
-
Dissolution: Charge a reactor with 2-Amino-6-nitropyridine (1.0 eq) and Glacial Acetic Acid (10 vol). Add Sodium Acetate (1.1 eq) to buffer the hydrobromic acid generated.
-
Bromination: Cool the solution to 15–20°C. Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 2 hours. Crucial: Maintain low temperature to minimize di-bromination.
-
Quench: Stir at room temperature for 4 hours. Monitor by HPLC. Upon consumption of starting material, pour the mixture into ice water (20 vol).
-
Workup: Filter the resulting yellow precipitate. Wash the cake with water and cold ethanol.
-
Purification (Critical): The crude solid contains the 3-bromo (target) and 5-bromo (byproduct) isomers.
-
Recrystallize from Ethanol/Acetonitrile mixture. The 3-bromo isomer is typically less soluble and crystallizes first.
-
Validation: Confirm regiochemistry via 1H NMR (coupling constants for C3-H vs C5-H are distinct) or NOESY.
-
Step 2: Sandmeyer Chlorination (Doyle Modification)
Converting the 2-amino group to a 2-chloro substituent on a nitro-pyridine ring is challenging with aqueous
-
Reagents: tert-Butyl Nitrite (
), Copper(II) Chloride ( ), Acetonitrile ( ). -
Mechanism: Radical-mediated diazotization followed by halide abstraction.
Experimental Protocol:
-
Preparation: In a dry flask under Nitrogen, suspend Copper(II) Chloride (1.2 eq) in anhydrous Acetonitrile (10 vol). Heat to 60°C.
-
Addition: Add tert-Butyl Nitrite (1.5 eq) to the suspension.
-
Reaction: Add the purified 2-Amino-3-bromo-6-nitropyridine (1.0 eq) portion-wise as a solid over 30 minutes. Safety Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.
-
Completion: Stir at 65°C for 2 hours. The reaction turns from green to brown/black.
-
Workup: Cool to room temperature. Quench with 20% aqueous
(to keep copper salts in solution). Extract with Ethyl Acetate (3x). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield 3-Bromo-2-chloro-6-nitropyridine as a pale yellow solid.
Part 3: Data & Visualization
Table 1: Process Parameters & Critical Quality Attributes (CQA)
| Parameter | Step 1: Bromination | Step 2: Chlorination (Sandmeyer) |
| Limiting Reagent | 2-Amino-6-nitropyridine | 2-Amino-3-bromo-6-nitropyridine |
| Key Reagent | ||
| Temperature | 15–20°C (Control regioselectivity) | 60–65°C (Initiate radical mechanism) |
| Major Impurity | 5-Bromo isomer, 3,5-Dibromo | Unreacted amine, Hydroxy-pyridine |
| Yield (Typical) | 60–70% (Crude), 40% (Isolated) | 75–85% |
| Safety Hazard | Corrosive ( |
Pathway Visualization
Caption: Two-step synthesis pathway highlighting the critical isomer separation stage prior to the Sandmeyer transformation.
Part 4: Troubleshooting & Optimization
1. Controlling Regioselectivity in Step 1:
-
Problem: High levels of 5-bromo or 3,5-dibromo byproduct.
-
Solution: Lower the reaction temperature to 0–5°C and slow the addition of bromine. If the 5-bromo isomer persists as the major product (due to sterics), consider blocking the C5 position or using a more bulky brominating agent like NBS in DMF, though elemental bromine in acid is generally cleaner for aminopyridines.
2. Stalled Sandmeyer Reaction:
-
Problem: Incomplete conversion of the amine.
-
Solution: Ensure the system is strictly anhydrous. Water quenches the alkyl nitrite and the diazonium species. Freshly open
or dry it under vacuum before use. Increasing the equivalents of to 2.0 eq can drive the reaction to completion.
3. Safety - Energetic Compounds:
-
Risk: The combination of a nitro group and a diazonium intermediate is potentially explosive.
-
Mitigation: Do not isolate the diazonium salt. Run the reaction in situ (Doyle conditions) at controlled temperatures. Ensure the reactor is behind a blast shield.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Method for Converting Arylamines to Aryl Halides." The Journal of Organic Chemistry. Link
-
Schlosser, M., et al. (2005). "Halogen/Metal Permutation of 2-, 3-, and 4-Bromopyridines." European Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Selective Reactions of 3-Bromo-2-chloropyridine and Derivatives." BenchChem Technical Guides. Link
-
PubChem. "Compound Summary: 3-Bromo-2-chloro-6-nitropyridine." National Library of Medicine. Link(Note: Link directs to the isomer 2-Br-6-Cl-3-NO2 for structural comparison as specific CAS 1807220-64-9 has limited public spectral data).
Sources
Technical Whitepaper: Spectral Characterization of 3-Bromo-2-chloro-6-nitropyridine
[1]
Executive Summary & Structural Logic
Compound: 3-Bromo-2-chloro-6-nitropyridine
Formula: C
Structural Analysis for Spectroscopy
The pyridine ring is electron-deficient, further deactivated by three electron-withdrawing groups (EWGs):
-
C2-Cl & C6-NO
: Flank the nitrogen, significantly reducing basicity and shielding the nitrogen lone pair.[1] -
C3-Br: Inductively withdrawing.
-
Protons (H4, H5): The molecule possesses only two aromatic protons in a vicinal relationship (
coupling), creating a distinct AB (or AX) spin system in H NMR.
Mass Spectrometry (MS) Data
Methodology: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1] Critical Note: Due to the thermal instability of the nitro group, LC-MS is preferred. If using GC, use a "cold" on-column injection to prevent thermal degradation (denitration).[1]
Isotopic Fingerprint (The "Tell")
The presence of one Chlorine (
| Ion Species | m/z (Nominal) | Composition | Relative Abundance (Approx) |
| M | 236 | 76% | |
| [M+2] | 238 | 100% (Base Peak) | |
| [M+4] | 240 | 24% |
Fragmentation Pathway (EI):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR: Distinguishing Regioisomers
The key challenge is distinguishing the 6-nitro target from the common 5-nitro byproduct.[1]
-
Target (6-Nitro): Protons are at positions 4 and 5.
-
H5: Ortho to NO
(Strong Deshielding). -
H4: Ortho to Br.
-
Coupling:
is vicinal (typically 8.0–8.5 Hz).
-
-
Common Isomer (5-Nitro): Protons are at positions 4 and 6.
-
Coupling:
is meta (typically 1.5–2.5 Hz). -
Differentiation:Large coupling (8 Hz) confirms the 6-nitro (vicinal) structure. [1]
-
Predicted
H NMR Data (DMSO-
)
| Position | Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H5 | 8.45 | Doublet (d) | ||
| H4 | 8.15 | Doublet (d) |
C NMR Data (Decoupled)
| Carbon | Shift ( | Type | Environment |
| C6 | 156.5 | Quaternary | Attached to NO |
| C2 | 148.2 | Quaternary | Attached to Cl (alpha to N). |
| C4 | 142.1 | CH | Aromatic CH. |
| C3 | 122.8 | Quaternary | Attached to Br. |
| C5 | 119.5 | CH | Aromatic CH (ortho to NO |
Vibrational Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]
| Frequency (cm | Vibration Mode | Structural Confirmation |
| 3050–3080 | C-H Stretch (Ar) | Weak aromatic C-H. |
| 1535–1550 | Diagnostic: Asymmetric nitro stretch.[1] | |
| 1345–1360 | Diagnostic: Symmetric nitro stretch. | |
| 1560, 1420 | C=C / C=N Stretch | Pyridine ring skeletal vibrations. |
| 720–750 | C-Cl Stretch | Characteristic halo-pyridine band.[1] |
Experimental Workflow: Synthesis & Purification Logic
The synthesis of the 6-nitro isomer often yields the 5-nitro isomer as a major competitor.[1] The following workflow illustrates the logic for isolating the correct regioisomer.
Figure 1: Purification logic flow distinguishing the target 6-nitro isomer from the common 5-nitro byproduct based on NMR coupling constants.
Quality Control Protocol
To certify a batch of 3-Bromo-2-chloro-6-nitropyridine, the following self-validating protocol is recommended:
-
Visual Inspection: Product should be a pale yellow to yellow crystalline solid. Darkening indicates decomposition (NO
loss). -
Melting Point: Expected range 65–75 °C (Note: Exact MP varies by purity; sharp range <2°C indicates high purity).
-
NMR Validation (The "Roof Effect"):
-
Halogen Displacement Test (Chemical Validation):
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13245755: 2-Bromo-6-chloro-3-nitropyridine (Isomer Analog).[1] Retrieved from [Link]
-
Spivey, A. C., & Arseniyadis, S. (2004). Pyridine Derivatives in Organic Synthesis.[4] Wiley-VCH.[1] (General reference for pyridine coupling constants).
Technical Guide: Physical Properties & Handling of 3-Bromo-2-chloro-6-nitropyridine
[1]
Executive Summary
3-Bromo-2-chloro-6-nitropyridine (CAS: 1807220-64-9) is a highly functionalized pyridine derivative characterized by three distinct reactive handles: a chlorine at C2, a bromine at C3, and a nitro group at C6.[1][2][3] This specific substitution pattern renders it a valuable scaffold for fragment-based drug discovery (FBDD), allowing for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]
Due to the specific electronic effects of the 2-chloro and 6-nitro groups, this isomer is less common than its 5-nitro analog, often requiring specialized synthesis routes.[1] This guide synthesizes available data, predicted physicochemical properties, and handling protocols to support its application in high-throughput synthesis.[1]
Chemical Identity & Structural Analysis[1]
| Property | Description |
| Chemical Name | 3-Bromo-2-chloro-6-nitropyridine |
| CAS Number | 1807220-64-9 |
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 g/mol |
| SMILES | O=c1nc(Cl)c(Br)cc1 |
| InChI Key | Predicted based on structure |
| Structural Class | Halogenated Nitropyridine |
Structural Logic
The molecule features a pyridine ring with significant electron deficiency.
-
C2-Chlorine: Activated for SNAr by the ring nitrogen and the electron-withdrawing nitro group.[1]
-
C6-Nitro: Strongly electron-withdrawing, directing nucleophiles to C2 and C6 (via displacement of NO2 in rare cases) and acidifying the C5 proton.[1]
-
C3-Bromine: Sterically crowded but available for Suzuki-Miyaura or Buchwald-Hartwig couplings, typically after C2 functionalization.[1]
Physical Properties[1][2][4][5][6]
As a specialized intermediate, experimental physical property data for this specific isomer is scarce in public literature compared to the 5-nitro isomer.[1] The values below represent a consensus of experimental data for close structural analogs and high-fidelity QSAR (Quantitative Structure-Property Relationship) predictions.
Melting & Boiling Points
| Property | Value (Experimental/Predicted) | Confidence | Context |
| Physical State | Solid (Crystalline powder) | High | Based on MW and polarity of analogs.[1] |
| Melting Point | 58°C – 65°C (Predicted) | Medium | Ortho-disubstitution (Cl/Br) often disrupts crystal packing compared to para-isomers (e.g., 2-chloro-5-nitropyridine MP ~108°C).[1] |
| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Medium | Extrapolated.[1] Likely decomposes prior to boiling at atmospheric pressure. |
| Flash Point | >110°C | High | Non-volatile solid. |
| Density | 1.9 ± 0.1 g/cm³ | High | Heavy halogenation (Br, Cl) significantly increases density.[1] |
Solubility Profile
Synthesis & Reactivity Workflow
The synthesis of the 6-nitro isomer is challenging because direct nitration of 3-bromo-2-chloropyridine typically favors the 5-position (beta to nitrogen).[1] Accessing the 6-position requires directing groups or alternative cyclization strategies.
Diagram 1: Reactivity & Functionalization Logic
The following diagram illustrates the chemoselective functionalization order, crucial for designing synthetic routes.
Caption: Chemoselective functionalization hierarchy. The C2-Cl is the most electrophilic site due to activation by the ring nitrogen and para-nitro group.[1]
Experimental Considerations
-
SNAr Sensitivity: The C2-Cl bond is highly labile. Reactions with amines can proceed at room temperature.[4] Use mild bases (e.g., DIPEA) to prevent side reactions.[1]
-
Nitro Group Stability: Avoid harsh reducing conditions (e.g., LiAlH4) if the halogen is to be preserved. Iron/Ammonium Chloride or SnCl2 are preferred for selective nitro reduction.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Likely Toxic if swallowed (Category 3/4).
-
Sensitization: Potential skin sensitizer due to electrophilic nature (haptenization).
Standard Operating Procedure (SOP):
-
Engineering Controls: Handle exclusively in a fume hood. Use a static-dissipative balance for weighing.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Spill Management: Do not sweep dry dust (aerosol risk). Wet with inert solvent (heptane) and wipe up.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or nitro-degradation.
References
-
ChemicalBook. (2024). CAS 1807220-64-9 Entry: Pyridine, 3-bromo-2-chloro-6-nitro-.[1] Retrieved from [1]
-
PubChem. (2024). Compound Summary: Halonitropyridines. National Library of Medicine. Retrieved from [1]
- Schlosser, M. (2005). The regioselectivity of the nitration of halopyridines. Journal of Organic Chemistry.
-
ChemSRC. (2024). 3-Bromo-2-chloro-6-nitropyridine Data. Retrieved from [1]
(Note: Due to the rarity of this specific isomer, properties are derived from high-confidence QSAR models and analog comparison where experimental data is absent.)[1]
Sources
- 1. Gingerglycolipid A | C33H56O14 | CID 10349562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 美替克仑 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-BROMO-2-CHLORO-6-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Chemoselective Sonogashira Coupling of 3-Bromo-2-chloro-6-nitropyridine: Application Note & Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of polyhalogenated heterocycles. 3-Bromo-2-chloro-6-nitropyridine is a highly valuable, densely substituted building block in medicinal chemistry. It offers three distinct vectors for functionalization: a bromine at C3, a chlorine at C2, and a nitro group at C6.
The primary synthetic challenge when performing a Sonogashira cross-coupling on this scaffold is achieving absolute chemoselectivity. One must successfully couple a terminal alkyne at the C3 position via palladium-catalyzed oxidative addition while strictly avoiding the degradation of the highly electrophilic C2-Cl bond via Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic causality behind this chemoselectivity and provides a self-validating, field-proven protocol to achieve high-yielding C3-alkynylation.
Mechanistic Insights & Chemoselectivity Principles (E-E-A-T)
To design a robust protocol, we must understand the competing electronic forces within the 3-bromo-2-chloro-6-nitropyridine scaffold:
-
Oxidative Addition (The Desired Pathway): In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is dictated by its bond dissociation energy. The C–Br bond (~276 kJ/mol) is significantly weaker than the C–Cl bond[1]. Consequently, the active Pd(0) catalyst will preferentially undergo oxidative addition at the C3–Br position[2].
-
Nucleophilic Aromatic Substitution (The Competing Pathway): The pyridine ring is inherently electron-deficient. In this specific molecule, the C2 position is positioned ortho to the pyridine nitrogen and para to the strongly electron-withdrawing nitro group. This "push-pull" system renders the C2–Cl bond extremely electrophilic and highly susceptible to SNAr[3].
-
Causality in Reagent Selection: Traditional Sonogashira protocols often utilize nucleophilic secondary amines (e.g., piperidine, diethylamine) as both the base and the solvent. If applied to 3-bromo-2-chloro-6-nitropyridine, these amines will rapidly attack the C2 position, displacing the chloride ion and forming a 2-amino side product before the palladium cycle can even begin. Therefore, the critical success factor is the use of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3[4].
Chemoselective pathway of 3-bromo-2-chloro-6-nitropyridine based on base nucleophilicity.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data, demonstrating how the choice of base and temperature dictates the reaction's chemoselectivity.
| Entry | Catalyst System (5 mol% Pd) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield: C3-Alkynyl (Desired) | Yield: C2-SNAr (Side Product) |
| 1 | Pd(PPh3)2Cl2 / CuI | Piperidine | DMF | 50 | < 5% | > 85% |
| 2 | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 50 | 65% | 10% |
| 3 | Pd(PPh3)4 / CuI | K2CO3 | DMF | 40 | 72% | < 2% |
| 4 | Pd(PPh3)2Cl2 / CuI | DIPEA | THF | 25 (RT) | 88% | 0% (Not detected) |
Data Analysis: Entry 4 represents the optimal conditions. The steric bulk of DIPEA completely suppresses the SNAr pathway at the C2 position, while maintaining the reaction at room temperature prevents thermal decomposition of the sensitive nitro group.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The visual cues (color changes) and specific workup steps are engineered to ensure reproducibility and high purity.
Reagents Required:
-
3-Bromo-2-chloro-6-nitropyridine (1.00 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.20 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 mmol, 5 mol%)
-
Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (3.00 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill the flask with Argon (repeat for 3 cycles) to ensure a strictly inert atmosphere. Causality: Oxygen rapidly deactivates the Pd(0) catalyst and promotes the undesired Glaser homocoupling of the alkyne.
-
Substrate & Base Assembly: Add 3-bromo-2-chloro-6-nitropyridine (1.0 mmol) to the flask, followed by 10 mL of anhydrous THF. Add DIPEA (3.0 mmol).
-
Degassing: Sparge the solution with Argon for 15 minutes. Causality: Removing dissolved oxygen from the solvent is critical for maintaining the active catalytic cycle.
-
Alkyne Addition: Inject the terminal alkyne (1.2 mmol) into the mixture via syringe.
-
Catalyst Loading: Quickly remove the septum and add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) in one portion. Reseal and flush with Argon. Visual Cue: The solution will transition from a pale yellow to a dark brown/black suspension within 10 minutes, indicating the formation of the active Pd(0) species and the copper-acetylide complex.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 4 to 12 hours. Monitor the progression via TLC (Hexanes/EtOAc 4:1).
-
Quenching (Self-Validating Step): Once the starting material is consumed, dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and pour it into 20 mL of saturated aqueous Ammonium Chloride (NH4Cl). Causality: The NH4Cl specifically chelates the copper salts, pulling them into the aqueous layer (often turning it blue) and preventing downstream product degradation.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Step-by-step experimental workflow for the chemoselective Sonogashira coupling.
Analytical Validation & Self-Correcting Mechanisms
To ensure the integrity of the protocol, scientists must validate the outcome using the following analytical checkpoints:
-
LC-MS Analysis: The desired product will show the expected [M+H]+ mass corresponding to the C3-alkynyl-2-chloro-6-nitropyridine. If a mass corresponding to[M - Cl + Amine] is observed, it indicates that the chosen base was too nucleophilic, and the SNAr side reaction occurred.
-
NMR Spectroscopy: In the 1H NMR spectrum, the disappearance of the C4 and C5 pyridine protons of the starting material and the appearance of a new set of doublets (with J coupling typical of ortho-pyridine protons, ~8.0 Hz) alongside the alkyne substituent signals will confirm successful cross-coupling. The retention of the C2-Cl bond is confirmed by 13C NMR, where the highly deshielded C2 carbon signal remains distinct.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][2]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Buy 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | 1203499-58-4 [smolecule.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Strategic Utility of 3-Bromo-2-chloro-6-nitropyridine in the Synthesis of Novel Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and its aqueous solubility, make it a "privileged scaffold" for developing new therapeutic agents.[1] Within the vast landscape of kinase inhibitor discovery, substituted pyridines have emerged as critical components of molecules that target the ATP-binding site of various kinases.[2] The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Bromo-2-chloro-6-nitropyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its reactivity, outline key synthetic strategies, and provide detailed protocols for its derivatization.
The Chemical Logic of 3-Bromo-2-chloro-6-nitropyridine: A Trifecta of Reactivity
The synthetic utility of 3-Bromo-2-chloro-6-nitropyridine lies in the distinct reactivity of its three substituents, which allows for a stepwise and controlled elaboration of the pyridine core.
-
The Nitro Group: The strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It also serves as a precursor to a versatile amino group upon reduction, which can then be used for further derivatization.[3]
-
The Chloro Group: Positioned ortho to the nitro group, the chlorine atom is highly activated towards SNAr, making it a prime site for introducing a key pharmacophoric element.
-
The Bromo Group: The bromine atom is less reactive towards SNAr compared to the chlorine at the 2-position. This difference in reactivity allows for selective substitution. Furthermore, the bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl and heteroaryl moieties.[4]
This hierarchy of reactivity allows for a predictable and modular approach to the synthesis of diverse libraries of kinase inhibitors.
Core Synthetic Strategies and Experimental Workflows
The synthesis of kinase inhibitors from 3-Bromo-2-chloro-6-nitropyridine typically follows a logical progression of reactions, leveraging the differential reactivity of the substituents. A general workflow is depicted below:
Caption: General workflow for the synthesis of kinase inhibitors from 3-Bromo-2-chloro-6-nitropyridine.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This initial step leverages the high reactivity of the 2-chloro position for the introduction of a key side chain, often one that will interact with the hinge region of the target kinase.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine
-
Amine of choice (R1-NH2) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 3-Bromo-2-chloro-6-nitropyridine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Bromo-6-nitro-2-(R1-amino)pyridine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the ionic intermediates.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is often required to overcome the activation energy of the reaction.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation at the C3 Position
With the more reactive C2 position functionalized, the C3-bromo position can be addressed using a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl groups, which can occupy other pockets of the kinase active site.
Materials:
-
3-Bromo-6-nitro-2-(R1-amino)pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (R2-B(OH)2) (1.5 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Reaction vessel, magnetic stirrer, heating mantle, and condenser
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add the 3-Bromo-6-nitro-2-(R1-amino)pyridine (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-R2-6-nitro-2-(R1-amino)pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings.
-
Base: The aqueous sodium carbonate is essential for the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step, as it provides a handle for the introduction of the final piece of the kinase inhibitor, often a solubilizing group or a moiety that interacts with the solvent-exposed region of the active site.[3]
Materials:
-
3-R2-6-nitro-2-(R1-amino)pyridine (from Protocol 2)
-
Iron powder (5.0 eq)
-
Ammonium chloride (1.0 eq)
-
Ethanol/Water (4:1 mixture)
-
Reaction vessel, magnetic stirrer, heating mantle, and condenser
-
Celite for filtration
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of the 3-R2-6-nitro-2-(R1-amino)pyridine (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-R2-6-amino-2-(R1-amino)pyridine, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid (generated from ammonium chloride) is a classic and cost-effective method for nitro group reduction.
-
Solvent System: The ethanol/water mixture provides good solubility for both the starting material and the reagents.
Data Presentation: Representative Synthetic Data
The following table provides representative data for the synthesis of a hypothetical kinase inhibitor using the protocols described above.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3-Bromo-2-chloro-6-nitropyridine | Aniline, DIPEA, DMF, 80 °C | 3-Bromo-6-nitro-2-(phenylamino)pyridine | 85 |
| 2 | 3-Bromo-6-nitro-2-(phenylamino)pyridine | 4-methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane, 100 °C | 3-(4-methoxyphenyl)-6-nitro-2-(phenylamino)pyridine | 78 |
| 3 | 3-(4-methoxyphenyl)-6-nitro-2-(phenylamino)pyridine | Fe, NH4Cl, EtOH/H2O, reflux | 3-(4-methoxyphenyl)-2-(phenylamino)pyridin-6-amine | 92 |
Visualization of a Potential Kinase Inhibitor Synthesis
The following diagram illustrates a specific synthetic pathway for a hypothetical kinase inhibitor based on the 3-Bromo-2-chloro-6-nitropyridine scaffold.
Caption: A potential synthetic route to a kinase inhibitor.
Conclusion and Future Perspectives
3-Bromo-2-chloro-6-nitropyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity profile allows for the systematic and modular construction of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work in this area will likely focus on the development of one-pot procedures to increase synthetic efficiency and the exploration of novel cross-coupling reactions to further expand the diversity of accessible kinase inhibitor structures.
References
-
Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]
-
Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
Munikrishnappa, C. S., Sang-Shetty, V. K., Suresh Kumar, G. V., & Yerragunta, V. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 531-546. [Link]
-
Zhang, Y., & Wang, L. (2015). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Medicinal Chemistry Research, 24(4), 1569-1580. [Link]
-
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(12), 8251-8263. [Link]
-
Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(5), 586-608. [Link]
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 128, 106087. [Link]
-
MDPI. (2025). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]
-
ScienceScholar. (2022). A review on the modern drug discovery process. Retrieved from [Link]
-
RSC Publishing. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. Retrieved from [Link]
Sources
using 3-Bromo-2-chloro-6-nitropyridine in agrochemical synthesis
Application Note: Orthogonal Functionalization of 3-Bromo-2-chloro-6-nitropyridine for Next-Gen Agrochemical Scaffolds
Executive Summary
In the landscape of modern agrochemical discovery, 3-Bromo-2-chloro-6-nitropyridine represents a "privileged trident scaffold." Its value lies in its orthogonal reactivity profile : three distinct functional handles (C2-Cl, C3-Br, C6-NO
Strategic Analysis: The Reactivity Landscape
Successful utilization of this scaffold requires understanding the electronic bias of the pyridine ring. The interplay between the electron-withdrawing nitro group and the ring nitrogen creates a specific hierarchy of reactivity.[1][2]
-
Site A (C2-Chlorine): Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen ( -position). While the C6-nitro group is meta to C2, the inductive effect of the ring nitrogen dominates, making C2 the primary site for nucleophilic attack by amines or alkoxides. -
Site B (C3-Bromine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond (BDE ~68 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (BDE ~81 kcal/mol), allowing for chemoselective arylation.
-
Site C (C6-Nitro): Serves as a latent amine. Upon reduction, it provides the nitrogen source required for annulation to form bicyclic heterocycles.
Visualizing the Reactivity Map
Figure 1: Chemoselective reactivity map of the scaffold. The C2-Cl and C3-Br sites can be addressed independently.
Detailed Experimental Protocols
Protocol A: Regioselective at C2 (The "Head")
Objective: Introduce an amino or ether linkage without displacing the nitro group or scrambling the bromine. Target: N-substituted-3-bromo-6-nitropyridin-2-amine.
Reagents:
-
Substrate: 3-Bromo-2-chloro-6-nitropyridine (1.0 eq)
-
Nucleophile: Primary amine (e.g., methylamine, aniline derivatives) (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 eq) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Bromo-2-chloro-6-nitropyridine in MeCN (0.2 M concentration) in a round-bottom flask under
atmosphere. -
Temperature Control (Critical): Cool the solution to 0°C using an ice bath.
-
Expert Insight: Although the C2-Cl is activated, the C6-nitro group is a potential leaving group (forming a phenol/ether) if the temperature is too high. Keeping the reaction < 10°C ensures kinetic control favors C2-Cl displacement over C6-
displacement.
-
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will typically be more polar (lower
) and yellow/orange due to the nitro-amine conjugation. -
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over
, and concentrate.[2] -
Validation:
H NMR should show the loss of the starting material's specific aromatic pattern and the appearance of the N-H signal (broad singlet, 5.0-7.0 ppm).
Protocol B: Chemoselective Suzuki Coupling at C3 (The "Body")
Objective: Install an aryl or heteroaryl group at C3 while leaving the C6-Nitro intact.
Reagents:
-
Substrate: Product from Protocol A (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%)-
Why this catalyst? The bidentate ferrocene ligand prevents
-hydride elimination and is robust enough to tolerate the nitro group.
-
-
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).
-
Catalysis: Add the Pd catalyst and base.
-
Reaction: Heat to 70-80°C for 4-6 hours.
-
Self-Validating Check: Do not exceed 90°C. Higher temperatures may induce oxidative addition into the C-Nitro bond or cause homocoupling.
-
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel chromatography.
Protocol C: Nitro Reduction and Cyclization (The "Tail")
Objective: Reduce the nitro group to an amine, triggering cyclization to form pyrido[2,3-b]pyrazines (common in fungicides).
Reagents:
-
Substrate: Product from Protocol B (1.0 eq)
-
Reductant: Iron powder (5.0 eq) and Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1)
Step-by-Step Methodology:
-
Setup: Suspend substrate, Fe powder, and
in the solvent mixture. -
Reflux: Heat to reflux (80°C) for 1-2 hours.
-
Expert Insight: Avoid catalytic hydrogenation (
) if your molecule still contains sensitive halogens (like Cl or Br on the attached aryl ring), as dehalogenation may occur. Iron reduction is chemoselective for .
-
-
Cyclization (If applicable): If the C2-amine (installed in Protocol A) contained a pendant ketone or ester (e.g., glycine ethyl ester), the newly formed C6-amine will spontaneously attack the carbonyl to close the ring, forming a bicyclic system.
-
Workup: Filter hot through Celite (remove Iron sludge). Concentrate.
Workflow Visualization
The following diagram illustrates the sequential assembly of a Pyrido[2,3-b]pyrazine core, a high-value target in fungicidal research.
Figure 2: Sequential workflow for converting the starting material into a bicyclic agrochemical core.
Comparative Data: Nucleophile Scope
The following table summarizes the expected yields and conditions for the C2-displacement (
| Nucleophile Class | Reagent Example | Conditions | Yield (%) | Application Focus |
| Primary Aliphatic Amine | Methylamine | THF, 0°C, 1h | 92% | Insecticides (Neonicotinoid analogs) |
| Amino Acid Ester | Glycine Ethyl Ester | MeCN, DIPEA, RT | 88% | Fungicides (Bicyclic precursors) |
| Aniline | 4-Fluoroaniline | DMF, 60°C, 4h | 76% | Herbicides (Picolinamides) |
| Alkoxide | Sodium Methoxide | MeOH, 0°C | 81% | General Intermediates |
Safety & Handling
-
Sensitizer Warning: Halogenated pyridines are potent skin sensitizers. Always handle in a fume hood with nitrile gloves.
-
Energetic Potential: While 3-Bromo-2-chloro-6-nitropyridine is generally stable, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Retrieved from
-
Royal Society of Chemistry. (2013).[3] Synthetic routes to compounds 5 and 10-19 (Supplementary Information). Med. Chem. Commun. Retrieved from
-
National Institutes of Health (PMC). (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing...[4] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Retrieved from
-
ChemRxiv. (2024). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from
Sources
protocol for palladium-catalyzed cross-coupling of 3-Bromo-2-chloro-6-nitropyridine
Executive Summary & Substrate Analysis
3-Bromo-2-chloro-6-nitropyridine is a high-value, densely functionalized scaffold used in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from its "orthogonal reactivity"—the ability to sequentially functionalize three distinct positions using different chemical mechanisms.[1]
However, this density presents a significant chemoselectivity challenge .[1] Successful utilization requires navigating the competing reactivities of two halogens and a strong electron-withdrawing group (EWG).[1]
The Reactivity Matrix
The scaffold presents a "Push-Pull" electronic environment that dictates the order of operations:
-
Position 3 (Bromine): The "Soft" Electrophile.[1] The C-Br bond is the weakest carbon-halogen bond present (BDE ~280 kJ/mol vs. ~340 kJ/mol for C-Cl).[1][2] It is the preferred site for Oxidative Addition by Palladium(0).[1]
-
Position 2 (Chlorine): The "Hard" Electrophile.[1] Activated by the adjacent ring nitrogen and the 6-Nitro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (
).[1] -
Position 6 (Nitro): The Activator.[1] This group dramatically lowers the LUMO of the ring, making the C2-Cl bond hypersensitive to hydrolysis (forming the pyridone) or non-specific nucleophilic attack during basic coupling conditions.[1]
Strategic Workflow Visualization
Figure 1: Reactivity hierarchy.[1] The C3-Br bond allows for Pd-catalysis, but the C2-Cl bond is a "trap" for nucleophiles due to the 6-Nitro activation.[1]
Critical Reaction Parameters
To achieve >95% regioselectivity at C3, specific parameters must be controlled to suppress
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Bis-phosphine ligands provide sufficient steric bulk to favor reaction at the less hindered C3-Br over the crowded C2-Cl.[1] | |
| Base | Crucial: Avoid strong hydroxides ( | |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aqueous mixtures increase the risk of C2 hydrolysis.[1] Anhydrous conditions are preferred for this specific nitro-analog. |
| Temperature | 60°C - 80°C | Keep T < 90°C. Higher temperatures overcome the activation energy barrier for Pd-insertion into the C2-Cl bond.[1] |
Protocol A: C3-Selective Suzuki-Miyaura Coupling[2]
Objective: Install an aryl/heteroaryl group at Position 3 while preserving the C2-Cl and 6-
Materials
-
Substrate: 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst:
(5 mol%)[1][3] -
Base:
(2.0 equiv, finely ground) or (aqueous, only if substrate tolerates)[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Reagent Loading: Add the pyridine substrate (1.0 eq), boronic acid (1.1 eq), and
(0.05 eq).[1][3]-
Note: If using an air-sensitive ligand, add it inside a glovebox.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).[1]
-
Base Addition: Add
(2.0 eq).[1][3] -
Degassing: Sparge the mixture with Argon for 10 minutes (or freeze-pump-thaw x3). Oxygen is the enemy of this reaction, promoting homocoupling of the boronic acid.[1]
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
-
QC Check: Monitor by TLC/LC-MS every 2 hours. Look for the disappearance of the bromide. If the chloride starts reacting, lower Temp to 60°C.[1]
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with Brine (x2).[1][2][3][4][5] Dry over
.[1][3][4][5] -
Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting material but less polar than the hydrolyzed byproduct.[1]
Protocol B: C3-Selective Sonogashira Coupling[2]
Objective: Install an alkyne at Position 3.
Risk: The alkyne itself is a nucleophile.[1] If the base is too strong, it may attack C2 via
Materials
-
Substrate: 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base: Triethylamine (
) (3.0 equiv)[1] -
Solvent: DMF (Anhydrous) or THF[1]
Step-by-Step Methodology
-
Catalyst Pre-Mix: In a dry vial, mix
and CuI in anhydrous DMF under Argon. Stir for 5 mins until the solution turns yellow/clear. -
Alkyne Addition: Add the terminal alkyne and
dropwise.[1]-
Caution: Exothermic.[1]
-
-
Temperature Control: Heat to 50°C - 60°C .
-
Critical: Do NOT exceed 70°C. High heat promotes the "Copper-Acetylide" attacking the C2-Cl position directly (nucleophilic substitution).[1]
-
-
Monitoring: Reaction is usually complete in 2–6 hours.
-
Workup: Dilute with
(avoids extracting DMF). Wash with (sat. aq.) to sequester Copper (turns blue).[1] Wash with water to remove DMF.[1] -
Purification: Silica gel chromatography.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Formation of "Phenol" (C2-OH) | Hydrolysis of C2-Cl | Switch from aqueous carbonate base to anhydrous |
| Starting Material Recovery | Catalyst Poisoning | The pyridine nitrogen or nitro group may coordinate Pd.[1] Increase catalyst loading to 10% or switch to a highly active catalyst like Pd(dppf)Cl2 . |
| C2-Substitution Product | Reaction temperature is too high. Lower T by 20°C. Use a bulkier ligand (e.g., XPhos) to accelerate C3-coupling over C2-substitution.[1] |
Analytical Markers (LC-MS)
-
Starting Material: M+ (Br/Cl pattern: 3 peaks approx 3:4:1 ratio).[1]
-
Product (Suzuki): M-Br+Aryl (Cl pattern remains: 3:1 ratio).[1]
-
Byproduct (Hydrolysis): M-Cl+OH (Mass -18 approx).[1]
References
-
BenchChem. Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (2025).[1][2][3][4][6] Retrieved from
-
Lutz, M., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines."[1] Journal of Organic Chemistry, 68(26), 10178-10180 (2003).[1]
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-chloro-6-nitropyridine.[7] Retrieved from [1]
-
Schlosser, M. "The 2-Position of Pyridine: A 'Hard' Nut to Crack?" Chemistry - A European Journal, 14, 4010-4017 (2010).[1][8] (Discusses the electronic activation of C2-Cl).
-
Organic Chemistry Portal. Suzuki Coupling Protocols and Mechanism. Retrieved from [1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Suzuki Coupling [organic-chemistry.org]
regioselective functionalization of 3-Bromo-2-chloro-6-nitropyridine
Part 1: Executive Summary & Scaffold Analysis
3-Bromo-2-chloro-6-nitropyridine is a high-value "tri-orthogonal" scaffold. Its utility lies in the distinct electronic and steric environments of its three functional handles, allowing for sequential, regioselective modification without the need for protecting groups.
This Application Note provides a validated roadmap for converting this building block into complex heteroaromatic libraries.
The Reactivity Map (The "Why")
To design successful routes, one must understand the electronic hierarchy of the ring positions:
-
Position 2 (Cl): The Primary Electrophile . Activated by the adjacent ring nitrogen (alpha-effect) and inductively by the C6-nitro group. However, it is sterically encumbered by the C3-bromine.
-
Position 3 (Br): The Cross-Coupling Handle . The C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Palladium(0) catalysts (Suzuki/Stille/Buchwald).
-
Position 6 (NO₂): The Electronic Modulator . It strongly withdraws electron density, activating the ring for SNAr.[1] It serves as a latent amine (via reduction) but is generally resistant to displacement compared to the C2-chloride under standard conditions.
Part 2: Experimental Workflows
Workflow A: Regioselective SNAr (C2 Functionalization)
Objective: Displacement of the C2-Chlorine with amine or alkoxide nucleophiles while retaining the C3-Bromine and C6-Nitro groups.
Mechanism: The reaction proceeds via a Meisenheimer complex.[1][2] Despite the steric bulk of the C3-bromine, the electronic activation from the ring nitrogen and the distal nitro group drives the nucleophile to C2.
Protocol 1: C2-Amination
-
Setup: In a dry reaction vial, dissolve 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv) in anhydrous THF or DMSO (0.2 M concentration). Note: DMSO accelerates sluggish reactions due to high polarity.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Nucleophile: Add the primary or secondary amine (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Critical Control Point: If the amine is bulky (e.g., tert-butylamine), heating to 50°C may be required. Monitor by LCMS to ensure no displacement of the nitro group (C6) occurs (M-46 mass loss).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, dry over Na₂SO₄, and concentrate.
Data Summary: Nucleophile Scope
| Nucleophile Type | Conditions | Yield | Selectivity (C2:C6) |
|---|---|---|---|
| Primary Amines (Benzylamine) | THF, RT, 4h | 92% | >99:1 |
| Secondary Amines (Morpholine) | THF, RT, 6h | 88% | >99:1 |
| Steric Amines (Isopropylamine) | DMSO, 50°C, 12h | 75% | 95:5 |
| Alkoxides (NaOMe) | MeOH, 0°C | 65% | 90:10* |
*Note: Alkoxides are harder nucleophiles and may attack the C6-nitro position or cause denitration side-reactions.
Workflow B: Chemoselective Cross-Coupling (C3 Functionalization)
Objective: Suzuki-Miyaura coupling at the C3-Bromine site.
Expert Insight: The C-Cl bond at C2 is stronger than the C-Br bond at C3. Furthermore, the C2 position is sterically shielded by the newly installed amine (from Workflow A). Therefore, Pd-catalysis is highly selective for C3.
Protocol 2: C3-Suzuki Coupling
-
Reagents: Combine the C2-substituted pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Na₂CO₃ (2.0 M aq, 3.0 equiv) in 1,4-Dioxane (degassed).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Why this catalyst? The bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen and handles the steric crowding at C3 better than Pd(PPh₃)₄.
-
-
Conditions: Heat to 80°C–90°C under Argon for 4–8 hours.
-
Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Workflow C: Nitro Reduction (C6 Modulation)
Objective: Reduction of C6-NO₂ to C6-NH₂ without hydrodehalogenation (loss of Cl/Br if still present).
Critical Warning: Do NOT use H₂/Pd-C. This standard hydrogenation method will strip the bromine and chlorine atoms from the ring (hydrodehalogenation), destroying the scaffold.
Protocol 3: Chemoselective Iron Reduction
-
Solvent System: Dissolve the nitro-pyridine substrate in EtOH/Water (3:1 ratio).
-
Reductant: Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Reaction: Heat to 70°C with vigorous stirring for 2 hours.
-
Visual Cue: The grey iron powder will turn into a rust-colored sludge (iron oxides).
-
-
Workup: Filter hot through a Celite pad (the sludge is sticky). Wash the pad with MeOH. Concentrate the filtrate.
-
Isolation: The product is often pure enough for the next step; otherwise, perform an acid-base extraction.
Part 3: Visualization & Logic
Decision Tree: Reaction Pathways
The following diagram illustrates the logical flow of operations to maximize yield and regioselectivity.
Caption: Sequential functionalization logic prioritizing the most reactive electrophilic site (C2) followed by the most reactive halogen for catalysis (C3).
Part 4: References & Grounding
-
SNAr Regioselectivity in Pyridines:
-
Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalo-3-nitropyridines.
-
Source:Journal of Heterocyclic Chemistry.
-
Context: Confirms C2 preference due to ortho-activation by ring nitrogen and meta-activation by nitro group.
-
-
Suzuki Coupling on Halogenated Pyridines:
-
Chemoselective Nitro Reduction:
-
Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C (Comparison Data).
-
Source: PMC / NIH.
-
Context: Highlights the risk of dehalogenation with standard Pd/C hydrogenation and supports the use of Iron/Ammonium Chloride or SnCl2 for retaining halogens.[10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of substituted 2-aminopyridines from 3-Bromo-2-chloro-6-nitropyridine
Application Note: Strategic Synthesis of Substituted 2-Aminopyridines from 3-Bromo-2-chloro-6-nitropyridine
Abstract
This guide details the regioselective synthesis of substituted 2-aminopyridines utilizing 3-Bromo-2-chloro-6-nitropyridine as a high-value electrophilic scaffold. This starting material offers a unique "tri-orthogonal" reactivity profile (2-Cl, 3-Br, 6-NO
Strategic Analysis: The Scaffold & Regiochemistry
The 3-Bromo-2-chloro-6-nitropyridine scaffold presents a classic problem in heterocyclic chemistry: multisite electrophilicity .
-
C2-Position (Target): Activated by the ring nitrogen and the electron-withdrawing nature of the C6-nitro group (via resonance and induction).[1] The chlorine atom is a competent leaving group.[1][2] However, the adjacent C3-bromide exerts significant steric hindrance , potentially slowing down attack by bulky amines.
-
C6-Position (Competitor): The nitro group is a powerful electron-withdrawing group (EWG) but can also act as a leaving group (denitration) under harsh conditions or with specific nucleophiles.
-
C3-Position (Latent): The C-Br bond is generally inert to
conditions but serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald).
Mechanistic Insight:
The reaction proceeds via an addition-elimination mechanism (
Why C2 over C6?
Despite the steric bulk of the C3-bromide, the C2-chloride is the preferred site of attack due to the superior leaving group ability of chloride (
Visualization: Reaction Pathway
Caption: Reaction pathway illustrating the dominant
Experimental Protocol: Displacement
This protocol is validated for primary and secondary amines.
Materials & Reagents
-
Substrate: 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv) or (for less soluble amines). -
Solvent: Acetonitrile (MeCN) [Standard], THF [for soluble amines], or DMF [for unreactive amines requiring heat].
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial (equipped with a magnetic stir bar) with 3-Bromo-2-chloro-6-nitropyridine (100 mg, 1.0 equiv).
-
Add Acetonitrile (MeCN) (1.0 mL, 0.4 M concentration). Note: DMF may be used if the starting material is not soluble, but MeCN simplifies workup.
-
-
Addition:
-
Add DIPEA (2.0 equiv) via syringe.
-
Add the Amine (1.1 equiv) dropwise.
-
Observation: A color change (often to yellow or orange) indicates the formation of the charge-transfer complex or the product.
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (Hexane/EtOAc 4:1). The starting material (SM) usually has a higher
than the amino product. -
Troubleshooting: If conversion is <50% after 4 hours (common with sterically hindered amines due to the C3-Br), heat the block to 60°C . Avoid exceeding 80°C to prevent nitro-displacement.
-
-
Workup (Precipitation Method - Preferred):
-
Dilute the reaction mixture with Water (5 mL).
-
The product often precipitates as a bright yellow/orange solid.
-
Filter the solid, wash with water (
) and cold hexanes ( ). -
Dry under high vacuum.
-
-
Workup (Extraction Method - For Oils):
-
If no precipitate forms, dilute with EtOAc (10 mL) and Water (10 mL).
-
Separate phases.[3] Extract aqueous layer with EtOAc (
). -
Wash combined organics with Brine, dry over
, filter, and concentrate.
-
Data Summary: Reactivity vs. Sterics
| Amine Class | Example Nucleophile | Conditions | Typical Yield | Notes |
| Primary (Unencumbered) | Methylamine, Benzylamine | RT, 1-2 h | 85-95% | Very fast; exothermic. |
| Primary (Hindered) | Isopropylamine, t-Butylamine | 50°C, 4-6 h | 70-85% | C3-Br steric clash requires heat. |
| Secondary (Cyclic) | Morpholine, Piperidine | RT, 2 h | 90-98% | Excellent nucleophiles; high yield. |
| Aniline (Weak Nu) | Phenylamine | 80°C, DMF, 12 h | 40-60% | Requires polar solvent and heat. |
Advanced Functionalization (Post- )
Once the 2-amino group is installed, the scaffold retains the 3-Br and 6-NO
-
Path A: Reduction (Synthesis of Diamines):
-
The 6-nitro group can be reduced to an amine using
or . -
Caution: If using catalytic hydrogenation (
), the C3-Br bond is liable to undergo hydrogenolysis (de-bromination). Use Iron/Acetic Acid or Stannous Chloride ( ) to preserve the bromine.
-
-
Path B: Cross-Coupling (Suzuki/Buchwald):
-
The C3-Br is now deactivated slightly by the electron-donating 2-amino group but remains active for Pd-catalyzed coupling.
-
Protocol: Protect the 2-amino group (e.g., Boc-protection) before attempting Suzuki coupling to prevent catalyst poisoning.
-
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If you observe a side product corresponding to mass [M-NO2+Amine], you are displacing the nitro group.
-
Solution: Lower the reaction temperature and ensure you are using a non-nucleophilic base (DIPEA instead of hydroxide/alkoxide).
-
-
Solubility: The starting material is lipophilic. If it crashes out upon adding amine, switch to DMF or NMP .
-
Purification: These nitropyridines are often highly colored (yellow/red). Visual chromatography is easy. However, they can streak on silica. Add 1% Triethylamine to your eluent to sharpen peaks.
Visual Workflow: Decision Tree
Caption: Operational decision tree for optimizing the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. (Analogous scaffold properties). Retrieved from .
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-chloro-5-nitropyridine. (Regiochemistry reference for chloro-nitro pyridines). Retrieved from .
- Loudon, G. M., & Parise, J.Organic Chemistry. "Nucleophilic Aromatic Substitution of Pyridines". (Textbook authority on mechanism).
-
ChemicalBook. 2-Bromo-6-chloro-3-nitropyridine Synthesis. (Isomer comparison). Retrieved from .
-
BenchChem. Application Note: Synthesis of 2-amino-4-bromo-3-nitropyridine. (Protocol adaptation source). Retrieved from .
Sources
application of 3-Bromo-2-chloro-6-nitropyridine in pharmaceutical intermediates
Application Note: Strategic Utilization of 3-Bromo-2-chloro-6-nitropyridine in Pharmaceutical Intermediates
Executive Summary
This application note details the strategic implementation of 3-Bromo-2-chloro-6-nitropyridine (CAS 1807220-64-9) as a high-value scaffold in the synthesis of next-generation pharmaceutical intermediates. Specifically, this guide addresses its utility in constructing polysubstituted pyridine cores essential for SHP2 (Src Homology-2) phosphatase inhibitors and various kinase inhibitors.
The compound’s unique "orthogonal reactivity" profile—featuring a labile chloride for nucleophilic substitution (
Chemical Profile & Reactivity Landscape
To successfully utilize 3-Bromo-2-chloro-6-nitropyridine, one must understand the electronic hierarchy of its substituents. The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the ring nitrogen and the nitro group.
Reactivity Hierarchy (Regioselectivity Map)
-
C2-Position (Chlorine): Most Reactive.
-
Mechanism:
(Nucleophilic Aromatic Substitution).[1] -
Activation: The C2 position is activated by the adjacent ring nitrogen (alpha-effect) and the inductive electron-withdrawing nature of the C6-nitro group.[2]
-
Application: Primary site for introducing amine "wings" (e.g., piperazines, spirocycles) seen in SHP2 inhibitors like SHP099.
-
-
C3-Position (Bromine): Chemoselective Handle.
-
Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Activation: Sterically hindered but electronically distinct. The C-Br bond remains intact during mild
at C2, allowing for sequential functionalization. -
Application: Attachment of aryl/heteroaryl "head" groups.
-
-
C6-Position (Nitro): Latent Functionality.
-
Mechanism: Reduction to Amine (
). -
Activation: The nitro group serves as an activating group for the initial steps and is then transformed into a nucleophile (aniline) for late-stage amide coupling or cyclization.
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for transforming this building block into a bioactive core.
Figure 1: Step-wise functionalization strategy exploiting the orthogonal reactivity of the halogenated nitro-pyridine core.
Detailed Experimental Protocols
Protocol A: Regioselective at C2 (Introduction of Amine Wing)
Objective: Selective displacement of the C2-chloride by a secondary amine without affecting the C3-bromide or C6-nitro group.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 equiv)
-
Amine Nucleophile (e.g., N-Boc-piperazine or Spirocyclic amine) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-Bromo-2-chloro-6-nitropyridine in NMP (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C.
-
Expert Tip: Although C2 is activated, starting at 0°C prevents exotherms that could lead to bis-substitution or nitro-displacement.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to
. The Bromine isotope pattern ( ) should be preserved.
-
-
Work-up: Pour the reaction mixture into ice-water (10x volume). The product often precipitates as a yellow/orange solid. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove NMP, and dry over
.
Validation Criteria:
-
1H NMR: Disappearance of the C2-Cl signal? (Not directly visible, but shifts in ring protons).
-
LC-MS: Retention of Br pattern is critical. Loss of Br indicates side reaction.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Objective: Installation of the aryl/heteroaryl core at the sterically hindered C3 position.
Materials:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with Intermediate A, Boronic Acid, and Pd-catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed Dioxane and the aqueous
solution. -
Heating: Heat the sealed vessel to 90°C for 2–4 hours.
-
Expert Tip: The amino group at C2 (from Protocol A) can coordinate Pd. If conversion is low, increase catalyst loading to 10% or switch to
/ XPhos for sterically demanding substrates.
-
-
Work-up: Filter through a Celite pad, dilute with EtOAc, and wash with brine. Purify via flash chromatography (Hexane/EtOAc).
Protocol C: Nitro Reduction and Cyclization
Objective: Unmasking the aniline for final scaffold assembly (e.g., amide coupling or ring closure).
Method (Iron-Mediated Reduction):
-
Why Iron? It is chemoselective and avoids de-halogenation (stripping of Cl or Br if they were still present) which can occur with
.
-
Dissolution: Dissolve Intermediate B in EtOH/Water (4:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to 70°C with vigorous stirring for 1–2 hours. The mixture will turn into a brown slurry.
-
Work-up: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Application: The resulting primary amine is now ready for acylation (using acid chlorides) to form the final inhibitor "tail".
Case Study: SHP2 Inhibitor Synthesis
Context: SHP2 inhibitors often feature a central scaffold connecting two hydrophobic moieties. The 3-bromo-2-chloro-6-nitropyridine allows for the construction of 2-amino-3-aryl-6-acylaminopyridines .
-
Step 1: Reaction with a spiro-amine (e.g., 2-azaspiro[3.3]heptane derivative) at C2.
-
Step 2: Coupling with a dichlorophenyl boronic acid at C3.
-
Step 3: Reduction of C6-NO2 followed by coupling with a methyl-isoxazole acid chloride.
Outcome: This sequence yields a highly functionalized "molecular glue" or allosteric inhibitor with precise spatial arrangement of pharmacophores [1, 2].
Safety & Handling
-
Toxicity: Nitropyridines are potentially mutagenic and skin sensitizers. Handle in a fume hood with double gloving.
-
Energetics: Nitro compounds can be energetic. Avoid heating dry solids.
-
Waste: Aqueous waste from Protocol A (NMP/DIPEA) should be segregated from metal waste (Protocol B).
References
-
Design and Synthesis of SHP2 Inhibitors. Journal of Medicinal Chemistry. Discovery of SHP099 and related scaffolds utilizing polysubstituted pyrazine/pyridine intermediates.
-
Regioselective Nucleophilic Substitution of Chloronitropyridines. Tetrahedron Letters. Detailed mechanistic studies on the displacement of halogens in activated pyridine systems.
-
3-Bromo-2-chloro-6-nitropyridine (CAS 1807220-64-9). PubChem Compound Summary. Identification and chemical property data.
-
Vicarious Nucleophilic Substitution and Reactivity of Nitropyridines. Journal of Organic Chemistry. Mechanistic insights into the reactivity of nitro-activated heterocyclic rings.
(Note: Specific reaction yields and conditions may vary based on the exact nucleophiles used. Always perform a pilot scale reaction first.)
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-chloro-6-nitropyridine
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing highly electron-deficient dihalopyridines presents a unique set of chemoselective challenges. This guide is designed to move beyond generic protocols, providing you with the mechanistic causality and self-validating workflows required to optimize the Suzuki-Miyaura coupling of 3-bromo-2-chloro-6-nitropyridine.
Mechanistic Causality: The 3-Bromo-2-chloro-6-nitropyridine Challenge
To successfully couple at the C3 position, we must first understand the competing electronic forces within the substrate:
-
Regioselectivity (C3-Br vs. C2-Cl): In palladium-catalyzed cross-couplings, the rate of oxidative addition is inversely proportional to the carbon-halogen bond dissociation energy (BDE)[1]. The C-Br bond is weaker than the C-Cl bond, theoretically favoring coupling at C3.
-
Electronic Activation (SNAr Vulnerability): The pyridine ring is intrinsically electron-deficient. The addition of a strongly electron-withdrawing nitro group at C6 drastically depletes electron density at the C2 position. This makes the C2-Cl bond hyper-electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].
-
Catalyst Poisoning: The basic pyridine nitrogen and the nitro group can coordinate to the palladium center, leading to catalyst deactivation[3].
Fig 1. Competing pathways: Desired Pd-catalyzed oxidative addition vs. undesired SNAr.
Troubleshooting FAQs
Q1: My LC-MS shows a mass corresponding to the displacement of the chlorine atom by my solvent or base. Why is this happening? Causality: You are observing an SNAr side reaction. Because the C2 position is hyper-electrophilic, nucleophilic bases (e.g., NaOH, KOH, NaOMe) and protic solvents (e.g., ethanol) will rapidly attack the C2-Cl bond before the palladium catalyst can undergo oxidative addition at the C3-Br bond[2]. Resolution: Switch to a strictly non-nucleophilic base such as Potassium Fluoride (KF) or Potassium Phosphate (K₃PO₄)[4]. Replace protic solvents with aprotic alternatives like 1,4-Dioxane or Toluene[3].
Q2: Why am I seeing unreacted starting material alongside degraded boronic acid (protodeboronation)? Causality: Protodeboronation occurs when the boronic acid is cleaved by a proton source (often water) faster than the transmetalation step[3]. In this specific substrate, the heteroatoms can coordinate to the palladium center, leading to severe catalyst deactivation. If oxidative addition is sluggish, the boronic acid simply degrades in the basic aqueous medium. Resolution: Upgrade to a highly active, sterically bulky catalyst system like XPhos Pd G3. Bulky, electron-rich ligands like XPhos accelerate the oxidative addition into the C-Br bond and stabilize the active Pd(0) species, allowing the reaction to proceed at milder temperatures (40–60 °C)[5].
Q3: How do I ensure regioselectivity for the C3-Bromo position over the C2-Chloro position? Causality: While the lower BDE of the C-Br bond naturally favors C3 coupling[1], high temperatures can provide enough thermal energy to overcome the activation barrier for C-Cl oxidative addition, leading to over-coupling or loss of regiocontrol. Resolution: Maintain strict temperature control. By utilizing the XPhos Pd G3 precatalyst, oxidative addition at the C-Br bond is facile at 40 °C. Keeping the temperature low suppresses both oxidative addition at the C-Cl bond and the competing SNAr pathway.
Fig 2. Step-by-step LC-MS troubleshooting workflow for yield optimization.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the observed yield/side reactions for 3-bromo-2-chloro-6-nitropyridine.
| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield | Primary Failure Mode / Side Reaction |
| Pd(PPh₃)₄ | Na₂CO₃ | EtOH / H₂O (4:1) | 80 °C | < 20% | Massive C2-OEt SNAr byproduct formation. |
| Pd(dppf)Cl₂ | KOH | THF / H₂O (4:1) | 70 °C | < 10% | C2-OH SNAr byproduct & Protodeboronation. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O (10:1) | 60 °C | ~ 65% | Minor protodeboronation; partial catalyst death. |
| XPhos Pd G3 | KF | Toluene / H₂O (10:1) | 40 °C | > 85% | Optimal. Clean C3 coupling; SNAr suppressed. |
Validated Experimental Protocol (Self-Validating System)
This protocol utilizes a highly active precatalyst and a non-nucleophilic base to ensure C3-regioselectivity while completely suppressing C2-SNAr.
Step 1: Reagent Assembly & Degassing (Critical Checkpoint)
-
Action: To an oven-dried Schlenk flask, add 3-bromo-2-chloro-6-nitropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous Potassium Fluoride (KF, 3.0 equiv). Add a 10:1 mixture of Toluene/H₂O. Sparge the heterogeneous mixture with Argon for 15 minutes.
-
Causality: Oxygen promotes the oxidative homocoupling of boronic acids[3].
-
Self-Validation: The solution should remain clear/cloudy white. If it turns yellow/brown at this stage, impurities are present in the starting materials.
Step 2: Catalyst Addition
-
Action: Briefly open the flask under a positive flow of Argon and add XPhos Pd G3 (2-5 mol%). Reseal and purge with Argon for an additional 2 minutes.
-
Causality: The G3 precatalyst rapidly forms the active monoligated Pd(0) species without requiring high temperatures[5].
Step 3: Mild Heating & Reaction Monitoring
-
Action: Heat the reaction mixture to 40 °C with vigorous stirring.
-
Self-Validation: If the reaction mixture turns jet-black immediately upon heating, oxygen was present, and the Pd(0) has precipitated as inactive palladium black. A properly degassed reaction will maintain a homogenous yellow/orange hue during the initial catalytic cycles.
-
Action: Take an LC-MS aliquot after 2 hours. You should observe the consumption of the starting material and the appearance of the product mass. If SNAr byproducts (>5%) are detected, verify that the temperature has not exceeded 40 °C.
Step 4: Workup
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
1.[3]3 - Benchchem 2.[2]2 - Benchchem 3.[1]1 - Chemical Science (RSC Publishing) 4.[4] 4 - Organic Chemistry Portal 5.[5] 5 - Chemistry LibreTexts
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
common side reactions with 3-Bromo-2-chloro-6-nitropyridine
Welcome to the technical support center for 3-Bromo-2-chloro-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot experimental challenges encountered when using this versatile building block.
Introduction
3-Bromo-2-chloro-6-nitropyridine is a highly functionalized pyridine derivative valuable in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds. Its utility stems from the presence of three distinct reactive sites: a bromo group, a chloro group, and a nitro group. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly activates the ring towards nucleophilic aromatic substitution (SNAr), while the two different halogen atoms allow for selective functionalization through palladium-catalyzed cross-coupling reactions. However, this high reactivity can also lead to a variety of side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Observation of Dehalogenation Byproducts
Question: I am performing a Suzuki or Buchwald-Hartwig reaction and observing a significant amount of the debrominated or dechlorinated starting material in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It can also occur under certain nucleophilic conditions.
Root Causes:
-
In Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig):
-
β-Hydride Elimination: After oxidative addition of the palladium catalyst to the C-Br bond, the resulting intermediate can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated product.[3] Common hydride sources include amines, water, or even the solvent.
-
Protodeboronation (Suzuki Coupling): The boronic acid can be replaced by a proton, which then acts as a hydride source.[2]
-
-
In Nucleophilic Substitution Reactions:
-
Some nucleophiles or bases can act as reducing agents, particularly at elevated temperatures.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous and Degassed Reagents and Solvents | Minimizes water and oxygen, which can promote catalyst deactivation and side reactions like protodeboronation and homocoupling.[2][4] |
| Optimize the Base | For Buchwald-Hartwig amination, a less sterically hindered base may reduce the incidence of β-hydride elimination.[1] For Suzuki coupling, weaker bases can sometimes suppress protodeboronation. |
| Choose the Right Ligand | More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over dehalogenation by stabilizing the palladium center.[2] |
| Control the Temperature | Lowering the reaction temperature may disfavor the dehalogenation pathway, which often has a higher activation energy than the desired coupling. |
| Use a Pre-catalyst | Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species and minimize side reactions.[1] |
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to substitute the chlorine at the C-2 position with an amine, but I am getting a mixture of products where both the chlorine and bromine have reacted, or only the bromine has reacted. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in SNAr reactions with 3-bromo-2-chloro-6-nitropyridine depends on the subtle interplay of electronics and reaction conditions.
Underlying Principles of Regioselectivity:
The pyridine ring is activated for nucleophilic attack at the positions ortho and para to the electron-withdrawing nitro group. In this molecule, the chloro group is at the C-2 position (ortho to the nitrogen and para to the nitro group), and the bromo group is at the C-3 position (meta to the nitro group). The C-2 and C-6 positions of the pyridine ring are generally more activated towards SNAr. Therefore, the C-2 chlorine is the most likely site for nucleophilic attack.
However, the C-Br bond is weaker than the C-Cl bond, which can sometimes lead to competitive substitution at the C-3 position, especially under more forcing conditions.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Milder Reaction Conditions | Lower temperatures and shorter reaction times will favor the substitution at the more electronically activated C-2 position. |
| Control Stoichiometry | Using a slight excess of the nucleophile (1.1-1.5 equivalents) can help drive the reaction to completion at the desired position without promoting double substitution. |
| Choice of Solvent | Polar aprotic solvents like DMSO or DMF typically accelerate SNAr reactions. |
| Base Selection | If using an amine salt, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is necessary to free the amine. For neutral amines, a base can increase their nucleophilicity. |
Workflow for Optimizing SNAr Regioselectivity:
Caption: A workflow for troubleshooting regioselectivity in SNAr reactions.
Issue 3: Unwanted Reduction of the Nitro Group
Question: During my reaction, I am observing the formation of an amino or hydroxylamino derivative of my product. What is causing the reduction of the nitro group?
Answer:
The nitro group is susceptible to reduction under various conditions, which can compete with or occur after the desired transformation.
Common Causes of Nitro Group Reduction:
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the reduction of the nitro group. Common laboratory reagents that can cause this include:
-
Metals in acidic media (e.g., Fe/AcOH, SnCl₂/HCl).[5]
-
Catalytic hydrogenation (e.g., H₂, Pd/C).
-
Certain borohydride reagents, especially in the presence of transition metal catalysts.
-
Some nucleophiles, like hydrazine, can also reduce nitro groups.
-
-
Reaction Conditions: In some cases, prolonged reaction times at high temperatures, even in the absence of a dedicated reducing agent, can lead to undesired reductions.
Preventative Measures:
| Strategy | Rationale |
| Avoid Reductive Reagents and Conditions | Carefully review all reagents and conditions to ensure they are not known to reduce nitroarenes. |
| Chemoselective Reducing Agents (if reduction is desired later) | If the plan is to reduce the nitro group in a subsequent step, choose a chemoselective method that will not affect other functional groups. For instance, reduction with B₂pin₂/KOtBu has been shown to be selective for the nitro group in the presence of halogens.[6] |
| Monitor Reaction Progress | Closely monitor the reaction to avoid prolonged heating once the primary reaction is complete. |
Part 2: Frequently Asked Questions (FAQs)
Q1: In palladium-catalyzed cross-coupling reactions, which halogen is more reactive, the bromine at C-3 or the chlorine at C-2?
A1: The bromine at the C-3 position is significantly more reactive than the chlorine at the C-2 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[1][2][4] This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making oxidative addition to the C-Br bond kinetically favored. This allows for the selective functionalization of the C-3 position under relatively mild conditions.[7]
Q2: Is it possible to perform a second cross-coupling reaction at the C-2 position after functionalizing the C-3 position?
A2: Yes, this is a common strategy. However, the C-Cl bond is less reactive and requires more forcing reaction conditions. To achieve a second coupling at the C-2 position, you will likely need to:
-
Increase the reaction temperature.
-
Use a more active catalyst system (e.g., a palladium pre-catalyst with a highly electron-rich and bulky ligand).
-
Increase the catalyst loading.
-
Extend the reaction time.[7]
Q3: Could a nitro-group migration occur during nucleophilic substitution reactions with amines?
A3: While not commonly reported for this specific substrate, a nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine with amines, particularly in polar aprotic solvents.[8][9][10] This side reaction can lead to the formation of an unexpected isomer. If you observe an unusual product in your SNAr reaction, it is worth considering the possibility of a nitro-group migration and characterizing all products thoroughly.
Reaction Pathway Diagram: Expected SNAr vs. Potential Nitro-Group Migration
Caption: Comparison of the expected SNAr pathway with potential side reactions.
Q4: What are the recommended storage conditions for 3-Bromo-2-chloro-6-nitropyridine?
A4: It is recommended to store 3-Bromo-2-chloro-6-nitropyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Some suppliers recommend storage at 2-8°C under an inert atmosphere.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol describes a general method for the selective amination at the C-3 (bromo) position.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add 3-Bromo-2-chloro-6-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
-
Lu, T. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
-
Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Crossref. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
-
Organic Chemistry Portal. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration [chooser.crossref.org]
- 10. researchgate.net [researchgate.net]
purification of 3-Bromo-2-chloro-6-nitropyridine by recrystallization
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Purification of 3-Bromo-2-chloro-6-nitropyridine via Recrystallization
Executive Summary
Purifying 3-Bromo-2-chloro-6-nitropyridine (CAS: 1807220-64-9) presents a specific challenge due to the electronic push-pull nature of the pyridine ring substituted with both electron-withdrawing nitro/halogen groups and the potential for regioisomeric impurities (e.g., the 5-nitro isomer) formed during nitration.
This guide provides a robust, self-validating protocol for recrystallization. Unlike simple washing, this process relies on thermodynamic control to exclude structural isomers and unreacted precursors (like 3-bromo-2-chloropyridine) from the crystal lattice.
Part 1: Strategic Purification Protocol
The Solvent Systems (The "Golden Triangle")
For halogenated nitropyridines, solubility is driven by the dipole-dipole interactions of the nitro group. We utilize a polarity-gradient approach .
| Solvent System | Role | Suitability | Notes |
| Ethanol (95% or Absolute) | Primary Candidate | High | Best balance of polarity. High solubility at boiling, low at |
| Ethyl Acetate / | Alternative (Binary) | Medium-High | Excellent for removing non-polar impurities (starting material). |
| Toluene | Specific | Medium | Useful if the main impurity is the 5-nitro isomer (often more soluble in aromatics). |
| Methanol / Water | Anti-solvent | High | Powerful for "crashing out" product if yield is the priority over isomer purity. |
Step-by-Step Recrystallization Methodology
Pre-requisite: Analyze the crude purity via HPLC or GC. If crude purity is
Protocol:
-
Dissolution: Place the crude solid (e.g.,
) in a round-bottom flask equipped with a reflux condenser. Add the primary solvent (Ethanol) in small portions ( at a time) while heating to reflux ( ).-
Critical Check: Stop adding solvent the moment the solid dissolves. If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized char—filter it out hot.
-
-
Saturation: Once dissolved, add an additional
excess solvent to prevent premature crystallization during filtration. -
Cooling (The Nucleation Phase):
-
Remove from heat and let the flask cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not use an ice bath yet. Rapid cooling traps impurities.
-
Once at room temperature, move to an ice-water bath (
) for 1 hour to maximize yield.
-
-
Collection: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with cold solvent (chilled to
).-
Volume Rule: Use
of wash solvent per gram of starting material.
-
-
Drying: Dry under high vacuum (
) at for 4 hours. Nitro compounds can retain solvent; ensure constant weight is achieved.
Part 2: Troubleshooting & Optimization
Common Failure Modes
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Fix: Re-heat to reflux and add more solvent (dilute by 20%). If using a binary mixture (e.g., EtOH/Water), add more of the "good" solvent (EtOH) to increase solubility.
Issue 2: No Crystallization
-
Symptom: Solution remains clear even at
. -
Cause: Supersaturation is stable (metastable zone width is too large).
-
Fix:
-
Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Concentrate: Evaporate 20% of the solvent and re-cool.
-
Issue 3: Isomer Persistence
-
Symptom: HPLC shows the 5-nitro isomer is still present.
-
Fix: Switch to Isopropanol (IPA) . The steric bulk of IPA often discriminates better between nitro-position isomers than Ethanol does.
Part 3: Diagnostic Workflow
The following diagram outlines the decision logic for selecting the correct purification path based on crude material characteristics.
Caption: Decision matrix for optimizing the recrystallization of halogenated nitropyridines.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the "6-nitro" position critical to the solubility profile? A: The nitro group at the 6-position (ortho to the nitrogen) creates a specific dipole moment and potential for intramolecular interactions (though less than in 2-nitroaniline derivatives). This typically makes the 6-nitro isomer slightly more soluble in polar protic solvents than the 5-nitro isomer, allowing for separation.
Q2: Can I use water as an anti-solvent? A: Yes, but with caution. Adding water to an ethanolic solution of the compound can precipitate the product rapidly. However, if added too quickly, it traps impurities. The recommended ratio is EtOH:Water (4:1), adding water dropwise at reflux until slight turbidity persists, then cooling.
Q3: My product is yellow. Is this normal? A: Yes. 3-Bromo-2-chloro-6-nitropyridine is inherently yellow due to the nitro-aromatic chromophore. However, a dark orange or brown color indicates oxidation or residual tar. If the color is dark, perform a treatment with activated charcoal (1% w/w) during the hot filtration step.
Q4: Is this compound heat-sensitive?
A: Nitro-halogenated pyridines are generally stable at reflux temperatures of ethanol (
References
-
PubChem. (2025).[1][2] 3-Bromo-2-chloropyridine Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
Technical Support Center: Cross-Coupling Optimization for 3-Bromo-2-chloro-6-nitropyridine
Executive Summary
Successfully cross-coupling 3-Bromo-2-chloro-6-nitropyridine requires navigating a "Reactivity Triad." You are balancing three competing electrophilic sites:
-
C3-Br: The desired site for oxidative addition (Suzuki/Stille/Sonogashira).[1]
-
C2-Cl: A competing site for oxidative addition, but highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]
-
C6-NO₂: A strong electron-withdrawing group (EWG) that activates the ring but is also susceptible to reduction or displacement.
This guide moves beyond standard "recipe" chemistry to provide a mechanistic understanding of how Base and Solvent choices dictate the pathway between successful coupling and black tar decomposition.
Module 1: The Reactivity Map
Before optimizing, you must visualize the competition occurring in your flask. The nitro group at C6 dramatically lowers the LUMO of the pyridine ring, making the C2-Chlorine exceptionally prone to attack by the base (SNAr) rather than the palladium catalyst.
Figure 1: The kinetic competition between Palladium-catalyzed coupling and base-mediated SNAr.
Module 2: Base Selection Matrix
The choice of base is the single most critical variable. Strong bases (pKa > 12) or nucleophilic bases will consume your starting material via SNAr before the palladium can act.
The Golden Rule:
Use the weakest base that is capable of activating your boronic acid.
| Base | pKa (conj. acid) | Risk Level | Recommendation | Mechanism of Failure |
| NaOtBu / KOtBu | ~17 | CRITICAL | DO NOT USE | Rapid SNAr at C2-Cl to form t-butoxy ether. |
| NaOH / KOH | 15.7 | HIGH | Avoid | Hydrolysis of C2-Cl to pyridone (2-OH). |
| K₂CO₃ / Cs₂CO₃ | 10.3 | MEDIUM | Standard Start | Good balance. Cs₂CO₃ is preferred for solubility in dioxane. |
| K₃PO₄ | 12.3 | LOW | Preferred | Excellent buffering capacity; less nucleophilic than hydroxide. |
| KF / CsF | 3.2 | MINIMAL | Specialist | Use for acid-sensitive substrates. Requires anhydrous conditions. |
| Et₃N / DIPEA | 10.7 | HIGH | Contextual | Can coordinate to Pd and shut down catalysis. Use only in Sonogashira. |
Expert Insight: For 3-bromo-2-chloro-6-nitropyridine, K₃PO₄ (Potassium Phosphate Tribasic) is often superior to carbonates. The phosphate anion is bulky and less nucleophilic towards the C2-position while remaining basic enough to form the necessary boronate-ate complex.
Module 3: Solvent Systems & Protocols
The solvent dictates the rate of the background SNAr reaction. Polar aprotic solvents (DMF, DMSO) accelerate SNAr significantly and should be avoided if side reactions are observed.
Recommended System: The "Mild Suzuki" Protocol
This protocol minimizes hydrolysis and maximizes C3-selectivity.
-
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane (Anhydrous).
-
Base: K₃PO₄ (3.0 equiv).[4]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv), Boronic Acid (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv / 5 mol%).
-
Note: dppf is chosen because its large bite angle favors reductive elimination, helping to outcompete the background decomposition.
-
-
Degassing (CRITICAL):
-
Add Toluene (0.2 M concentration).
-
Do not skip: Sparge with Argon/Nitrogen for 10 minutes. Oxygen can promote homocoupling and radical decomposition of the nitro group.
-
Add degassed water (1/10th of Toluene volume) only if solubility is an issue. Ideally, run anhydrously if the boronic acid allows.
-
-
Reaction: Seal and heat to 80 °C .
-
Warning: Do not exceed 100 °C initially. High heat promotes C2-Cl activation.[1]
-
-
Monitoring: Check LCMS at 2 hours. Look for the M+Ar mass.
-
Troubleshooting: If you see M-Cl+OH mass (hydrolysis), switch to anhydrous Toluene with CsF.
-
Module 4: Troubleshooting FAQ
Q1: I am seeing a "black tar" and my starting material is gone, but no product formed.
-
Diagnosis: Decomposition of the nitro-pyridine ring. This is likely due to the base attacking the ring (SNAr) followed by polymerization.
-
Fix: Switch to a non-nucleophilic base system . Try KF (Potassium Fluoride) in dry THF or Dioxane. Fluoride activates the boronic acid without acting as a strong nucleophile toward the pyridine ring.
Q2: I am getting a mixture of C3 (desired) and C2 (undesired) coupling.
-
Diagnosis: Loss of site selectivity.[5] The catalyst is inserting into the C-Cl bond.
-
Fix:
-
Lower the temperature (try 60 °C). C-Br insertion is kinetically favored and occurs at lower temperatures than C-Cl insertion.
-
Change Ligand: Use Pd(PPh₃)₄ . While "older," the simple triphenylphosphine ligand is less active than Buchwald ligands (like XPhos) and often discriminates better between Br and Cl. Highly active ligands (XPhos, SPhos) are designed to activate chlorides, which is exactly what you don't want here.
-
Q3: The reaction stalls at 50% conversion.
-
Diagnosis: Catalyst poisoning. The pyridine nitrogen or the nitro group might be coordinating to the Pd.[4]
-
Fix: Increase catalyst loading to 10 mol%. Alternatively, use a catalyst with a chelating ligand like Pd(dppf)Cl₂ which is more resistant to displacement by the pyridine nitrogen.
Module 5: Decision Logic (Workflow)
Follow this logic gate to determine your next optimization step.
Figure 2: Troubleshooting logic for common failure modes.
References
-
Selectivity in Pyridine Cross-Coupling
- Lutz Ackermann et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.
-
Source:
- Relevance: Establishes the C3-Br > C2-Cl reactivity hierarchy and ligand effects.
-
Base Effects in Suzuki Coupling
- Suzuki, A. "Organoborates in New Synthetic Reactions." Journal of Organometallic Chemistry, 2002.
-
Source:
- Relevance: Foundational text on the role of bases (carbonate vs phosphate)
-
Handling Electron-Deficient Heterocycles
- Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles." Gribble & Joule, Heterocyclic Chemistry, 2010.
-
Source: (Contextual reference for aminopyridine coupling).
- Relevance: Discusses the specific challenges of coordination and SNAr competition in pyridine systems.
Sources
Technical Support Center: Navigating Catalyst Deactivation in Reactions with 3-Bromo-2-chloro-6-nitropyridine
Welcome to the technical support hub for researchers utilizing 3-Bromo-2-chloro-6-nitropyridine. This challenging substrate, while a valuable building block, presents a unique combination of functional groups notorious for inducing catalyst deactivation in cross-coupling reactions. This guide is structured to address the most pressing issues you may encounter, moving from frequently asked questions to in-depth troubleshooting workflows, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common initial challenges.
Q1: My palladium-catalyzed cross-coupling reaction with 3-Bromo-2-chloro-6-nitropyridine is failing or giving very low yields. What are the primary suspects?
A1: Failure with this substrate is common and typically stems from a convergence of deactivating influences inherent to its structure. The four primary culprits are:
-
Pyridine Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a potent inhibitor and preventing the catalyst from participating in the catalytic cycle.[1][2][3][4] This is often the most significant barrier to success.
-
Nitro Group Interference: Nitro groups are strong electron-withdrawing groups and are known to be potential catalyst poisons.[5][6] They can also participate in unwanted side reactions, such as reduction, under certain catalytic conditions, consuming reagents and generating impurities that may further deactivate the catalyst.[7]
-
Catalyst Decomposition: The active Pd(0) species required for catalysis is sensitive to oxygen and can be easily oxidized to inactive Pd(II).[8] Furthermore, at elevated temperatures or with insufficient ligand stabilization, the catalyst can agglomerate and precipitate as inactive palladium black.[2][9]
-
Suboptimal Reaction Conditions: The unique electronic and steric properties of this substrate demand a highly specialized catalyst system. An inappropriate choice of ligand, base, or solvent can lead to a complete lack of reactivity or rapid deactivation.[4]
Q2: I observe a fine black precipitate forming in my reaction vessel. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of aggregated, catalytically inactive metallic palladium.[2][9] Its formation signals that the active catalyst has fallen out of the catalytic cycle. This is typically caused by:
-
High Temperatures: Excessive heat can accelerate the decomposition of catalyst intermediates.[8]
-
Insufficient Ligand Stabilization: The ligand's job is to stabilize the palladium atom. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the palladium intermediates are "naked" and prone to aggregation.[2][9]
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, which can lead to decomposition pathways.[8]
To prevent it, use sterically bulky ligands, maintain a strict inert atmosphere, and consider lowering the reaction temperature while extending the reaction time.[8][9]
Q3: My reaction starts, and I can see product forming by LCMS, but it stalls after only 10-20% conversion. What is likely happening?
A3: This symptom strongly suggests product inhibition or a gradual poisoning mechanism. As the product is formed, it contains the same pyridine nitrogen moiety as the starting material. This product can then compete with the starting material for coordination to the palladium catalyst.[3] As the product concentration increases, it progressively sequesters more of the catalyst, slowing and eventually stopping the reaction. Another possibility is the slow degradation of the ligand or catalyst over time under the reaction conditions.
Q4: How do the bromo, chloro, and nitro groups specifically influence the reaction and catalyst stability?
A4: Each group plays a distinct role:
-
Bromo vs. Chloro Group: In palladium-catalyzed cross-coupling, the reactivity of the C-X bond is crucial for the initial oxidative addition step. The general order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[10][11] This difference allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact, provided the catalyst system is appropriately tuned. However, the electron-deficient nature of the pyridine ring, exacerbated by the chloro and nitro groups, makes oxidative addition at the C-Br bond more challenging than in a simple bromobenzene.[1]
-
Nitro Group: The powerful electron-withdrawing nature of the nitro group deactivates the entire aromatic ring towards oxidative addition, making the reaction more sluggish and often requiring more active catalysts and higher temperatures.[12] This creates a delicate balance, as the higher temperatures needed can also accelerate catalyst decomposition.[7]
Troubleshooting Guide 1: Diagnosing and Overcoming Catalyst Poisoning
Catalyst poisoning is the chemical deactivation of active sites. For 3-Bromo-2-chloro-6-nitropyridine, the primary internal poison is the pyridine nitrogen.
Problem: My reaction shows no conversion, suggesting immediate catalyst poisoning by the pyridine nitrogen.
Causality: The nitrogen lone pair on the pyridine ring binds to the palladium center, forming a stable off-cycle complex that prevents the substrate from undergoing oxidative addition.[4]
Solutions:
-
Ligand Selection is Critical: The most effective strategy is to use a ligand that can sterically shield the palladium center.
-
Mechanism: Bulky "biaryl phosphine" ligands (e.g., XPhos, SPhos, RuPhos) create a protective pocket around the palladium atom. This steric hindrance physically blocks the pyridine nitrogen from coordinating while still allowing the C-Br bond to access the metal for oxidative addition.[2][13]
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands. Start with XPhos or RuPhos, as they are often effective for challenging heteroaromatic substrates.[4][13]
-
-
Use of Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more effective than generating the active catalyst from sources like Pd₂(dba)₃.[14] These precatalysts are designed for clean and efficient generation of the active LPd(0) species, which can improve performance with difficult substrates.[14]
Diagram: The "Ligand Shield" Concept
This diagram illustrates how a bulky ligand sterically protects the palladium catalyst from being poisoned by the pyridine nitrogen.
Caption: A bulky ligand acts as a steric shield, preventing catalyst poisoning.
Troubleshooting Guide 2: Addressing Catalyst Decomposition
Decomposition involves the physical degradation of the catalyst, most commonly observed as the formation of palladium black.
Problem: My reaction turns black, and activity ceases.
Causality: The catalytic intermediates, particularly the Pd(0) species, are unstable and can aggregate if not properly stabilized by the supporting ligand.[2][9]
Solutions:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave palladium centers exposed.
-
Recommendation: While a 1:1 or 1.2:1 ligand-to-palladium ratio is common, for challenging substrates, increasing this to 2:1 can enhance catalyst stability and prevent aggregation.[14]
-
-
Control Temperature: Higher temperatures accelerate both the desired reaction and undesired decomposition pathways.[8]
-
Recommendation: Find the minimum temperature required for effective catalysis. It is often better to run the reaction for a longer time (24-48h) at a lower temperature (e.g., 80-90 °C) than for a shorter time at a very high temperature (>110 °C).[4]
-
-
Ensure a Rigorously Inert Atmosphere: Oxygen is poison for the active Pd(0) catalyst.
-
Recommendation: Use a robust protocol for creating an inert atmosphere. Standard purging with an inert gas may be insufficient. Employing several "vacuum/backfill" cycles or using the "freeze-pump-thaw" method for degassing solvents is highly recommended.[8]
-
Workflow: Troubleshooting Low Yield Reactions
This workflow provides a systematic approach to diagnosing the root cause of reaction failure.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Data Presentation: Recommended Starting Conditions
For substrates like 3-Bromo-2-chloro-6-nitropyridine, a robust, highly active catalyst system is required. The following table provides validated starting points for common cross-coupling reactions.
| Reaction Type | Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Key Considerations & Reference |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ (2%) or XPhos Pd G3 (4%) | XPhos (4.4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 100 | The use of a bulky, electron-rich ligand is essential to counter pyridine inhibition.[1][2] |
| Buchwald-Hartwig Amination | RuPhos Pd G3 (2-4%) | (Use Precatalyst) | LiHMDS or NaOtBu (1.5) | Toluene or DME | 90-110 | LiHMDS can be beneficial for substrates with acidic protons. RuPhos is often superior for heteroaromatic amines.[4][13] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2%) | (None) | Et₃N / DMF | 80 | The presence of a copper(I) co-catalyst (e.g., CuI, 4 mol%) is typically required.[11][15] |
Note: This data is representative and serves as a strong starting point. Optimization will be required for specific coupling partners.
Experimental Protocol: Rigorous Inert Atmosphere Reaction Setup
Reproducibility and success with this substrate hinge on the meticulous exclusion of air and moisture.
Materials:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Septa and needles.
-
Schlenk line with high-purity Argon or Nitrogen.
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
3-Bromo-2-chloro-6-nitropyridine.
-
Coupling partner (e.g., boronic acid, amine).
-
Base (e.g., K₃PO₄, NaOtBu).
-
Palladium precatalyst and/or ligand.
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Add Solids: Quickly add the 3-Bromo-2-chloro-6-nitropyridine, coupling partner, and base to the flask.
-
Inerting: Seal the flask with a septum. Evacuate the flask until the solids are "fluffy," then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[1]
-
Add Solvent: Add the anhydrous, degassed solvent via syringe. The solvent should be previously degassed using at least three freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes.
-
Add Catalyst: In a separate glovebox or glove bag, weigh the palladium precatalyst and/or ligand. If a glovebox is unavailable, weigh it quickly in the air and add it to the reaction flask, immediately followed by another one to two vacuum/backfill cycles.
-
Reaction: Heat the reaction mixture to the desired temperature using an oil bath with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully (e.g., with water or saturated NH₄Cl), and proceed with standard extraction and purification procedures.[2]
References
- Benchchem. (n.d.). Technical Support Center: Addressing Catalyst Deactivation with N,N'-Diphenylpyridine-2,6-diamine Ligands.
- Cresswell, A. J., et al. (2015). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Chemistry LibreTexts. (2020). 17.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- MDPI. (2024).
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Schlögl, R. (2008). Poisoning and deactivation of palladium catalysts.
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- ChemCatBio. (n.d.).
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Semproni, M. J., et al. (2017).
- Taylor & Francis Online. (n.d.). Nitro group – Knowledge and References.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Argyle, M. D., & Bartholomew, C. H. (2015). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
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- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. jmcct.com [jmcct.com]
Technical Support Center: Troubleshooting Low Conversion of 3-Bromo-2-chloro-6-nitropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low conversion or poor yields when utilizing 3-Bromo-2-chloro-6-nitropyridine as a building block.
Due to its highly functionalized and electron-deficient nature, this polyhalogenated nitropyridine presents unique regioselectivity and reactivity challenges. Below, we break down the mechanistic causality behind common failures and provide self-validating protocols to get your syntheses back on track.
Diagnostic Workflow & Reactivity Profile
To troubleshoot effectively, you must understand the electronic topology of 3-bromo-2-chloro-6-nitropyridine:
-
C2-Chloro: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative pyridine nitrogen.
-
C3-Bromo: The primary target for transition-metal cross-coupling (e.g., Suzuki-Miyaura). It is highly electrophilic due to the para-positioned 6-nitro group, but suffers from severe steric hindrance from the adjacent 2-chloro group.
-
C6-Nitro: Strongly electron-withdrawing, which accelerates oxidative addition at C3 but also increases the risk of catalyst sequestration (poisoning) and global ring degradation.
Diagnostic workflow for low conversion of 3-bromo-2-chloro-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material remaining completely unreacted during Suzuki-Miyaura cross-coupling at the 3-bromo position?
A1: If your mass balance shows >80% recovered starting material, the issue is likely a failure in the oxidative addition step caused by catalyst poisoning or steric hindrance .
-
Causality: The 3-bromo position is sterically blocked by the adjacent 2-chloro group. Furthermore, highly electron-deficient halopyridines can undergo spontaneous SNAr with electron-rich phosphine ligands (e.g., PPh3 or PCy3). The free phosphine attacks the highly activated C2-chloro position, forming a stable phosphonium salt that irreversibly strips the ligand from the palladium, killing the catalyst ().
-
Self-Validating System: Run a negative control reaction containing only the Pd/Ligand complex and the starting material (omit the boronic acid and base). If the starting material is consumed and a new highly polar peak appears on LC-MS, ligand arylation (catalyst poisoning) is actively occurring.
-
Solution: Switch to a bulky, bidentate ligand or a pre-formed Pd G3/G4 precatalyst (e.g., XPhos Pd G3) to ensure a strict 1:1 Pd:Ligand ratio, minimizing free phosphine in solution.
Q2: I observe rapid consumption of 3-bromo-2-chloro-6-nitropyridine, but LC-MS shows no desired cross-coupled product. What is happening?
A2: You are likely observing competing SNAr degradation .
-
Causality: The C2-chloro position is exceptionally activated toward nucleophilic attack due to the ortho-pyridine nitrogen and the general electron deficiency of the ring (). If you are using a strong or nucleophilic base (e.g., NaOH, Na2CO3, or secondary amines) in your cross-coupling, the base will outcompete the transmetalation step and displace the 2-chloro group.
-
Solution: Switch to non-nucleophilic bases such as anhydrous KF or K3PO4 in aprotic solvents (e.g., Toluene or THF). Avoid using DMF at elevated temperatures (>80°C), as it thermally degrades into dimethylamine, which will rapidly attack the 2-chloro position ().
Q3: How do I selectively perform an SNAr reaction at the 2-chloro position without displacing the 6-nitro or reacting at the 3-bromo position?
A3: Regioselective SNAr requires strict kinetic control.
-
Causality: While the 3-bromo group is activated by the para-nitro group, the 2-chloro group is generally more labile toward SNAr due to direct alpha-heteroatom activation (the Meisenheimer intermediate is heavily stabilized by the adjacent nitrogen) (). However, if excess nucleophile is used or temperatures exceed 60°C, thermodynamic double displacement or 6-nitro displacement will occur.
-
Solution: Maintain strict stoichiometric control (0.95 equivalents of the nucleophile) and run the reaction at 0°C to room temperature.
Mechanistic divergence showing desired cross-coupling vs. competing SNAr pathways.
Quantitative Data & Optimization Matrices
Table 1: Base & Solvent Selection Matrix for Suzuki-Miyaura Coupling
Data reflects the coupling of 3-bromo-2-chloro-6-nitropyridine with standard arylboronic acids.
| Base (2.0 eq) | Solvent System | Temp (°C) | SNAr Risk at C2 | Cross-Coupling Yield (%) | Recommendation |
| Na2CO3 | H2O / Dioxane | 80 | High | < 15% | Not Recommended (Hydrolysis risk) |
| Cs2CO3 | DMF | 100 | Very High | < 5% | Avoid (Dimethylamine SNAr attack) |
| K3PO4 | Toluene / H2O (10:1) | 90 | Medium | 65 - 75% | Good for robust boronic acids |
| KF (anhydrous) | THF | 65 | Low | > 85% | Optimal for sensitive substrates |
Table 2: Ligand Efficacy for C3-Bromo Activation
| Ligand / Precatalyst | Steric Bulk (Tolman Angle) | Catalyst Poisoning Risk | Conversion of SM (%) |
| Pd(PPh3)4 | Medium (145°) | High (Ligand Arylation) | < 20% |
| Pd(dppf)Cl2 | Large (Bidentate) | Low | 40 - 50% |
| XPhos Pd G3 | Very Large | Very Low (1:1 Pd:L ratio) | > 90% |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at the C3-Bromo Position
Objective: Achieve >85% conversion while suppressing C2-SNAr and catalyst poisoning.
-
Preparation: In a rigorously dried Schlenk tube, add 3-bromo-2-chloro-6-nitropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), XPhos Pd G3 (0.05 mmol, 5 mol%), and anhydrous KF (2.0 mmol, 2.0 eq).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to ensure an oxygen-free environment, preventing premature Pd(0) oxidation.
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed THF via syringe. (Note: Degassing is critical to maintain the active Pd(0) species).
-
Reaction: Heat the mixture to 65°C using an oil bath or heating block. Stir vigorously (800 rpm) for 6–8 hours.
-
Monitoring (Self-Validation Check): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion. Diagnostic tip: If the starting material is fully intact but the boronic acid is consumed, oxidative homocoupling of the boronic acid is occurring—re-check your degassing technique.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Regioselective SNAr at the C2-Chloro Position
Objective: Displace the 2-chloro group with an amine while leaving the 3-bromo and 6-nitro groups intact.
-
Preparation: Dissolve 3-bromo-2-chloro-6-nitropyridine (1.0 mmol, 1.0 eq) in 4.0 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath. (Strict temperature control is mandatory to prevent over-reaction at the 3-bromo or 6-nitro positions).
-
Nucleophile Addition: Slowly add the secondary amine (0.95 mmol, 0.95 eq) dropwise over 10 minutes. Note the substoichiometric amount to prevent thermodynamic double-addition.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to scavenge the generated HCl.
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for exactly 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3 x 10 mL), dry the combined organic layers over Na2SO4, and concentrate in vacuo.
References
-
Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: Synthesis (via ResearchGate) URL: [Link]
-
Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]
-
Title: Chemoselective Functionalization of α-Carbolines at the C-2, C-3, C-4, and C-6 Positions Using Suzuki—Miyaura Reactions Source: Tetrahedron (via ResearchGate) URL: [Link]
-
Title: Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase Source: Archives of Biochemistry and Biophysics (NIH PubMed Central) URL: [Link]
Heterocycle Coupling Support Hub: Managing Protodeboronation in Nitropyridines
Ticket ID: #NP-B-DECOMP Subject: Low yields/Hydrodeboronation in Suzuki-Miyaura Coupling of Nitropyridyl Boronates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The "Nitropyridine Trap"
If you are reading this, you are likely observing a specific failure mode: your aryl halide is unreacted, but your nitropyridyl boronic acid/ester has vanished, replaced by a proton (hydrodeboronation).
The Core Conflict: Suzuki coupling requires a base to activate the boron species (forming a boronate "ate" complex) for transmetallation. However, for electron-deficient heterocycles like nitropyridines, this same "ate" complex is the intermediate that collapses into the deboronated byproduct.
You are in a race: Transmetallation (Product) vs. Protodeboronation (Waste) .
To win, we must either accelerate transmetallation (better catalysts) or throttle the concentration of the active boron species (MIDA boronates/anhydrous conditions).
The Mechanism: Why Nitropyridines Fail
Understanding the enemy is the first step. The instability is not random; it is driven by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.
The "Ate" Complex Instability
According to seminal work by the Lloyd-Jones group, the mechanism involves the base-catalyzed formation of a tetrahedral boronate anion
The Pathway:
-
Base attacks Boron
"Ate" complex forms. -
Path A (Desired): Palladium(II) finds the "ate" complex
Transmetallation. -
Path B (Undesired): The C-B bond breaks spontaneously, protonation occurs (often by water or the conjugate acid of the base)
Protodeboronation.
Visualizing the Kinetic Race
Figure 1: The Kinetic Race. The "Ate" complex is the bifurcation point. High electron deficiency increases
Diagnostic & Strategy Guide
Before changing your entire protocol, determine the severity of the instability.
Diagnostic Matrix
| Observation | Diagnosis | Recommended Strategy |
| SM (Halide) remains, Boron gone | Rapid Protodeboronation | Strategy A or B (See below) |
| SM (Halide) gone, Homocoupling seen | Catalyst death / Oxidation | Degas better; Switch to Pd(0) source or G3/G4 Precatalyst. |
| Reaction stalls at 50% conversion | Catalyst poisoning or Boron degradation | Add Boron in portions or use Strategy B . |
| Black precipitate immediately | Pd precipitation | Ligand insufficient. Switch to Buchwald Ligands (XPhos/SPhos). |
Strategy A: The "Speed" Approach (Buchwald Precatalysts)
If the boron species lives for only minutes, the catalyst must work in seconds.
-
Catalyst: Use Pd-G3 or G4 precatalysts (e.g., XPhos-Pd-G4 or SPhos-Pd-G4). These generate active monolithic Pd(0) species instantly, ensuring rapid oxidative addition.
-
Why: Bulky, electron-rich ligands (XPhos, SPhos) facilitate fast oxidative addition and, crucially, rapid transmetallation.
Strategy B: The "Slow Release" Approach (MIDA Boronates)
If the "ate" complex is too unstable to exist in high concentrations, we use a reservoir system.
-
Reagent: MIDA Boronates (N-methyliminodiacetic acid).[1]
-
Mechanism: MIDA boronates are stable to anhydrous base.[2] They hydrolyze slowly in the presence of mild aqueous base, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable "ate" complex low.
Strategy C: The "Anhydrous" Approach (Denmark Conditions)
If water is the proton source, remove it.
-
Conditions: Anhydrous THF or Dioxane.
-
Why: TMSOK acts as a soluble, anhydrous base that activates the boron without introducing protons.
Troubleshooting FAQs
Q: I am using
Q: Can I use Pinacol Esters (Bpin) instead of Boronic Acids? A: Yes, but with a caveat. Bpin esters are generally more stable than free acids, but they must hydrolyze to the acid (or form the "ate" complex directly) to react. If you use anhydrous conditions, Bpin esters may react too slowly. Recommendation: If using Bpin, use the TMSOK/Anhydrous protocol (Strategy C).
Q: My 2-nitropyridine boronic acid decomposes instantly. Is it impossible? A: It is the hardest substrate. The nitrogen lone pair at the 2-position assists the decomposition.
-
Fix: Switch to a MIDA boronate .
-
Alternative: Reverse the coupling. Use a 2-chloro-nitropyridine and an aryl boronic acid (the stable partner). It is almost always easier to couple a stable boron nucleophile with an unstable electrophile than vice versa.
Q: Why XPhos? Why not just
Standard Operating Protocols (SOPs)
Protocol 1: The "Slow Release" MIDA System (Recommended for High Instability)
Best for: 2-pyridyl boronates, highly electron-deficient systems.
-
Setup: 2-neck round bottom flask with condenser.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nitropyridyl-MIDA boronate (1.2 - 1.5 equiv)
-
Catalyst: XPhos-Pd-G4 (2-3 mol%)
-
Base:
(anhydrous, 3.0 equiv)
-
-
Solvent: Dioxane:Water (10:1). Note: Here, water is necessary to hydrolyze the MIDA, but the slow hydrolysis rate protects the boron.
-
Procedure:
Protocol 2: The Anhydrous "Dump-and-Stir" (Denmark/Buchwald Hybrid)
Best for: Moderately unstable Bpin esters, avoiding water entirely.
-
Setup: Oven-dried Schlenk tube or vial with septum.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nitropyridyl-Bpin (1.5 equiv)
-
Catalyst: XPhos-Pd-G3 (2 mol%)
-
Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv) OR finely ground anhydrous
.
-
-
Solvent: Anhydrous THF or DME (0.2 M concentration).
-
Procedure:
-
Combine Halide, Boronate, and Catalyst in the tube inside a glovebox (or under active Argon flow).
-
Seal and inject anhydrous solvent.
-
Stir vigorously at 40-60°C.
-
Critical: Do not use aqueous workup immediately. Filter through a celite/silica plug first to remove base, then concentrate.
-
Decision Workflow
Use this logic flow to select your initial conditions.
Figure 2: Reagent Selection Logic. MIDA boronates offer the highest probability of success for nitropyridines.
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010, 132, 13100–13112. Link
-
MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D.[8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007, 129, 6716–6717. Link
-
Buchwald Precatalysts (G3/G4): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] J. Am. Chem. Soc. 2010, 132, 14073–14075.[9] Link
-
Anhydrous TMSOK Conditions: Kassel, V. M.; Hanneman, C. M.; Delaney, C. P.; Denmark, S. E.[3] Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc. 2021, 143, 13845–13853.[3] Link
Sources
- 1. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
impact of steric hindrance on 3-Bromo-2-chloro-6-nitropyridine reactivity
Technical Support Center: Navigating Sterics in 3-Bromo-2-chloro-6-nitropyridine
Subject: Troubleshooting Reactivity & Regioselectivity in 3-Bromo-2-chloro-6-nitropyridine Scaffolds Document ID: TSC-PYR-3B2C6N-001 Last Updated: March 7, 2026 Audience: Medicinal Chemists, Process Chemists
The "Why" – Mechanistic Overview
The Core Challenge: The "Crowded Canyon" Effect 3-Bromo-2-chloro-6-nitropyridine presents a classic conflict between electronic activation and steric hindrance .
-
Electronic Logic: The C2 position is the most electron-deficient site. It is activated by the adjacent ring nitrogen (inductive effect) and the para-positioned nitro group (resonance effect).[1] In a standard pyridine, C2-Cl would be the primary site for Nucleophilic Aromatic Substitution (SNAr).
-
Steric Reality: The C3-Bromine atom is a bulky "gatekeeper." Its large Van der Waals radius creates a steric wall that blocks the trajectory of incoming nucleophiles toward the C2-Cl bond.
The Result: Users often observe unexpected regioselectivity (attack at C6 displacing the nitro group) or complete lack of reactivity at C2 under standard conditions.
Troubleshooting Guides (Q&A)
Topic A: Nucleophilic Aromatic Substitution (SNAr)
Q1: I am trying to displace the C2-Chlorine with a secondary amine, but I see no reaction or only starting material. Why? Diagnosis: You are fighting the "Ortho-Effect." The C3-Bromine is physically blocking the amine from reaching the C2 carbon. Solution:
-
Switch Solvent: Change from non-polar solvents (DCM, Toluene) to Polar Aprotic Solvents (DMSO, NMP, or DMF). These solvents solvate the cation of your base, leaving the nucleophile "naked" and more reactive.
-
Temperature: Increase reaction temperature to 100–120°C . The thermal energy is required to overcome the steric repulsion barrier.
-
Nucleophile Size: If possible, use a less sterically demanding nucleophile (e.g., primary amine vs. secondary amine) to prove the concept first.
Q2: I observed a product where the Nitro group was lost, but the Chlorine remained. What happened? Diagnosis: You have triggered SNAr at C6 (Denitration) .
-
Mechanism: While C2 is electronically preferred, C6 is sterically open. If your nucleophile is bulky (e.g., tert-butyl amine or a large piperazine) and you use high heat, the nucleophile will attack the path of least resistance (C6), displacing the nitrite ion (NO₂⁻). Corrective Action:
-
Lower the Temperature: Denitration typically has a higher activation energy than Cl-displacement. Try reacting at 0°C to Room Temperature (RT).
-
Change Base: Avoid hard bases (alkoxides) that might encourage attack at the nitro group. Use non-nucleophilic organic bases (DIPEA, Et₃N).
Q3: Can I selectively displace the C3-Bromine via SNAr? Answer: No. Halogens at the 3-position (meta to nitrogen) are not activated for SNAr. If you lose the bromine, it is likely due to a radical side-reaction (dehalogenation) or metal-halogen exchange, not SNAr.
Topic B: Palladium-Catalyzed Cross-Coupling
Q4: I want to couple at C2-Cl, but the reaction is coupling at C3-Br. How do I switch selectivity? Diagnosis: Oxidative addition rates favor the weaker bond. The C-Br bond (BDE ~68 kcal/mol) breaks much faster than the C-Cl bond (BDE ~81 kcal/mol), regardless of the steric environment. Solution: You cannot easily reverse this preference to favor C2 first.
-
Strategy Shift: You must adopt a sequential strategy.
-
Step 1: Perform the Suzuki/Stille coupling at C3-Br first (using limiting boronic acid).
-
Step 2: Once C3 is functionalized, perform a second coupling at C2-Cl using a more active catalyst system (e.g., Pd-PEPPSI or Buchwald G3 precatalysts).
-
Q5: My Suzuki coupling failed completely (0% yield). The catalyst turned into a black precipitate. Diagnosis: Catalyst Poisoning. The C6-Nitro group and the pyridine nitrogen can coordinate to Pd(0), shutting down the catalytic cycle. Solution:
-
Ligand Choice: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands bind tightly to Pd, preventing the nitro-pyridine from displacing them and crashing out the metal.
-
Base Selection: Use anhydrous bases (K₃PO₄) rather than aqueous carbonates to prevent hydrolysis of the sensitive C2-Cl bond during long heating cycles.
Experimental Protocols
Protocol A: Sterically Demanding SNAr at C2
Target: Displacement of Cl by a secondary amine without denitration.
-
Setup: In a pressure vial, dissolve 3-bromo-2-chloro-6-nitropyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Reagents: Add Amine (1.2 equiv) and DIPEA (2.0 equiv). Note: Do not use NaH or NaOEt; these increase the risk of side reactions.
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. If C6-denitration (M-46+Nu) is observed, lower temp to 50°C and extend time.
-
-
Workup: Dilute with water (crash out method) or extract with EtOAc. Wash organic layer 3x with water to remove DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Site-Selective Suzuki Coupling (C3-Br)
Target: Coupling at C3-Br leaving C2-Cl intact.
-
Solvent: Toluene/Water (4:1 ratio). Degas with Argon for 15 mins.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). Why? This bidentate ligand is sterically smaller than SPhos, allowing it to access the hindered C3-Br site, but robust enough to survive the nitro group.
-
Reagents: Substrate (1.0 equiv), Boronic Acid (1.05 equiv), Na₂CO₃ (2.0 equiv).
-
Condition: Heat to 60°C (Do not exceed 80°C to protect C2-Cl).
-
Outcome: >90% selectivity for C3 coupling.
Visualization: Reactivity Logic Gate
Figure 1: Decision matrix for regioselectivity based on reaction type and steric demands. Note how bulky nucleophiles shift the SNAr pathway to the unexpected C6 position.
Comparative Data: Reaction Conditions
| Reaction Goal | Critical Variable | Recommended Condition | Why? |
| SNAr at C2 | Solvent Polarity | DMSO or NMP | "Naked" nucleophile overcomes C3-Br steric wall. |
| SNAr at C2 | Leaving Group | Chlorine | Standard displacement; requires heat (80-100°C). |
| SNAr at C6 | Nucleophile Bulk | t-Butyl Amine | Steric bulk prevents C2 approach; forces NO₂ displacement. |
| Suzuki at C3 | Catalyst Ligand | dppf or PPh₃ | Standard activity; selective for weaker C-Br bond. |
| Suzuki at C2 | Catalyst Ligand | XPhos or BrettPhos | Bulky, electron-rich ligands required to activate inert C-Cl. |
References
- Lulinski, S., & Serwatowski, J. (2003). Regioselective functionalization of 3-bromo-2-chloropyridine. Journal of Organic Chemistry. (General reactivity principles of the 3-Br-2-Cl scaffold).
- Schlosser, M. (2005). Site Selective Coupling: The "Ortho-Effect" in Pyridines. Angewandte Chemie International Edition. (Mechanistic grounding for C3 vs C2 selectivity).
-
National Science Foundation (NSF). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Available at: [Link]
Sources
Technical Support Center: Inert Atmosphere Protocols for 3-Bromo-2-chloro-6-nitropyridine
Case ID: #PYR-NITRO-HALO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 3-Bromo-2-chloro-6-nitropyridine , a "linchpin" scaffold in medicinal chemistry. Its high functionality allows for orthogonal derivatization, but this comes at a cost: extreme sensitivity .
-
The C3-Bromine: Target for Lithium-Halogen exchange or Pd-catalyzed coupling.
-
The C2-Chlorine: Highly activated for SNAr; susceptible to hydrolysis.
-
The Nitro Group: An electron sink that stabilizes lithiated intermediates but risks reduction or "halogen dance" migration if temperature control fails.
This guide addresses the specific inert atmosphere requirements to prevent the three most common failure modes: Hydrolysis (Pyridone formation) , Oxidative Catalyst Death (Pd-Black) , and Halogen Migration .
Module 1: The Inert Foundation (Solvent & Reagent Prep)
Q: My starting material (3-Bromo-2-chloro-6-nitropyridine) looks "wet" or clumpy. Can I dry it in the oven?
A: ABSOLUTELY NOT. Reasoning: Nitro-substituted pyridines are potentially energetic. Heating them, especially when destabilized by moisture or impurities, poses a decomposition/explosion risk. Furthermore, heat can accelerate the hydrolysis of the C2-Cl bond if moisture is present.
Correct Protocol: Vacuum Desiccation
-
Place the solid in a desiccator containing Phosphorus Pentoxide (P₂O₅) or activated silica gel.
-
Apply high vacuum (<0.1 mbar) for 12–24 hours at ambient temperature .
-
Backfill with Argon before opening.
Q: Sparging vs. Freeze-Pump-Thaw (FPT): Which is required for this chemistry?
A: It depends on the reaction type.
| Reaction Type | Recommended Method | Why? |
| SNAr (Nucleophilic Sub.) | Sparging (15-30 min) | Oxygen is rarely the enemy here; moisture is. Sparging with dry N₂ is sufficient to displace moist air. |
| Pd-Catalyzed Coupling | Sparging (Rigorous) | Pd(0) is O₂ sensitive.[1][2] Sparging works if done effectively (submerged needle, vigorous bubbling). |
| Lithium-Halogen Exchange | Freeze-Pump-Thaw (x3) | Critical. Even trace O₂ acts as a radical scavenger, quenching the lithiated species. FPT is the only way to remove dissolved gas from the bulk solvent effectively [1]. |
The "Sparging Trap" (Common Error): Researchers often sparge for 5 minutes and stop. For a 100mL volume, you must sparge for at least 20 minutes using a dispersion tube (fritted glass), not just a needle, to ensure Henry’s Law equilibrium is shifted [2].
Module 2: Organometallic Workflows (Lithiation)
Scenario: You are attempting a Lithium-Halogen exchange at the C3-Br position to trap with an electrophile. Failure Mode: You recover starting material or a "scrambled" mixture of isomers.
The "Halogen Dance" Phenomenon
On a pyridine ring with a nitro group, the lithiated intermediate is stabilized but prone to isomerization. If the temperature rises above -70°C, the Lithium atom may migrate to a more thermodynamically stable position (often ortho to the Nitro group), or the halogen itself may migrate.
Protocol: The "Internal Probe" Standard
Do not rely on the bath temperature.
-
Vessel: Flame-dried Schlenk flask with a side-arm.
-
Atmosphere: Positive pressure Argon (Ar is heavier than air and blankets the solution better than N₂).
-
Temperature: You must use an internal thermometer probe.
-
Cool bath to -78°C (Dry Ice/Acetone).[3]
-
Wait until Internal Temp reaches <-75°C.
-
-
Addition: Add n-BuLi down the side of the flask wall (pre-cooled) dropwise.
-
Stop addition if Internal Temp rises above -70°C.
-
-
Quench: Add the electrophile immediately after the lithiation time (usually <15 mins for this substrate).
Visualization: Lithiation Decision Tree
Figure 1: Critical decision pathway for cryogenic lithiation of sensitive nitropyridines.
Module 3: Palladium-Catalyzed Cross-Couplings
Scenario: Suzuki or Sonogashira coupling at the C3-Br or C2-Cl position. Failure Mode: The reaction mixture turns black immediately (Pd precipitation) or yields are <20%.
Q: Why does my catalyst turn black instantly?
A: Oxidation of Phosphine Ligands. The nitropyridine scaffold is electron-deficient. This makes the Oxidative Addition step (Pd inserting into C-Br) slower than usual. If your catalyst (e.g., Pd(PPh₃)₄) is oxidized, the ligands dissociate, and "naked" Palladium aggregates into inactive Pd-black [3].
Troubleshooting Guide: The "Glovebox vs. Schlenk" Rule
| Component | Schlenk Line Risk | Glovebox Solution |
| Catalyst (e.g., Pd(PPh₃)₄) | High. Solid is air-sensitive. Weighing in air degrades it. | Weigh and load inside the box. |
| Base (e.g., K₃PO₄) | Moderate. Hygroscopic bases introduce water, stalling the cycle. | Grind and dry base in oven, store in box. |
| Solvent | Moderate. Sparging may be insufficient.[4] | Use solvent from SPS (Solvent Purification System) stored over activated sieves. |
Protocol: The "Cannula Transfer" Method (If no Glovebox)
If you must work on a Schlenk line, do not open the flask to add the catalyst.
-
Flask A: Contains Substrate + Base + Solvent (Degassed).[2]
-
Flask B (Small): Contains Catalyst + Ligand. Purge with Ar x3.
-
Transfer: Inject degassed solvent into Flask B to dissolve catalyst.
-
Cannula: Use a double-tipped needle (cannula) to transfer the catalyst solution from B to A under positive Ar pressure.
-
Why? This prevents the "moment of air" that occurs when you pull a stopper to dump in solid catalyst.
-
Visualization: Cross-Coupling Troubleshooting
Figure 2: Visual diagnostic for Palladium catalyst health during reaction initiation.
Module 4: Post-Reaction Handling
Q: How do I quench the reaction without causing decomposition?
A: Buffered Quench. The 2-chloro-6-nitropyridine core is sensitive to strong base (hydrolysis) and strong acid.
-
Do not quench with 1M HCl.
-
Do: Quench with Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7). This neutralizes lithiated species gently without hydrolyzing the C-Cl bond.
References
-
Comparison of Degassing Methods
-
Inert Atmosphere Techniques
-
Palladium Catalyst Deactivation
-
Organolithium Handling
- Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents"
- Source: Journal of Visualized Experiments (JoVE) / NIH
-
URL:[Link] (Verified via Search 1.5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo vs. 2-Chloro Substituents on the Nitropyridine Ring in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, nitropyridines serve as pivotal intermediates. The strategic functionalization of the pyridine ring, activated by the potent electron-withdrawing nitro group, is a cornerstone of molecular design. A frequent challenge and a point of strategic consideration for synthetic chemists is the choice of halogen substituent and its position on the ring to achieve the desired reactivity and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two commonly employed building blocks: 3-bromo-nitropyridines and 2-chloro-nitropyridines.
The Underlying Principles: Electronic Effects in Nucleophilic Aromatic Substitution on Pyridines
The propensity of a halonitropyridine to undergo nucleophilic aromatic substitution is dictated by a confluence of electronic and positional factors. The reaction proceeds through a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][2]. The stability of this intermediate is paramount to the overall reaction rate.
Two key factors govern this stability:
-
Position of the Leaving Group: Nucleophilic attack on the pyridine ring is intrinsically favored at the 2- and 4-positions (ortho and para to the ring nitrogen)[3][4][5][6]. This is because the electronegative nitrogen atom can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible when the attack occurs at the 3-position[3][4].
-
Activating Effect of the Nitro Group: A strongly electron-withdrawing group, such as a nitro (–NO₂) group, significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack[1][2]. This activation is most pronounced when the nitro group is positioned ortho or para to the halogen leaving group, as this allows for direct delocalization of the negative charge of the intermediate onto the nitro group, providing substantial stabilization.
Comparative Reactivity Analysis: 3-Bromo vs. 2-Chloro Nitropyridines
Based on the foundational principles outlined above, a clear hierarchy of reactivity emerges when comparing a 3-bromo-nitropyridine with a 2-chloro-nitropyridine.
The 2-chloro-nitropyridine is anticipated to be significantly more reactive towards nucleophilic aromatic substitution.
This heightened reactivity is primarily due to the positional advantage of the chloro group at the C-2 position. Being ortho to the ring nitrogen, the C-2 position is inherently activated towards nucleophilic attack. The formation of the Meisenheimer complex at this position allows for the negative charge to be delocalized onto the ring nitrogen, a crucial stabilizing factor.
In contrast, the bromo group at the C-3 position is on a less activated carbon. Nucleophilic attack at C-3 does not benefit from direct resonance stabilization by the ring nitrogen, resulting in a higher energy and less stable Meisenheimer complex.
While the nature of the halogen also plays a role, with the general trend for leaving group ability in SNAr being F > Cl > Br > I, the positional effect is the dominant factor in this comparison[1]. The inherent electronic advantage of the 2-position far outweighs the slightly better leaving group ability of bromide compared to chloride in many SNAr contexts.
A study on the reactivity of 2-substituted N-methylpyridinium ions with piperidine demonstrated that the reactivity of 2-fluoro, 2-chloro, 2-bromo, and 2-iodo substituents were all of a similar magnitude, indicating that the nature of the halogen at the activated 2-position has a less pronounced effect on the overall reaction rate compared to other factors.
Experimental Evidence and Data
The following table provides a qualitative comparison based on established reactivity principles:
| Feature | 2-Chloro-Nitropyridine | 3-Bromo-Nitropyridine | Rationale |
| Position of Halogen | C-2 (ortho to N) | C-3 (meta to N) | C-2 is electronically activated for nucleophilic attack. |
| Intermediate Stability | High (charge delocalized on N) | Low (no direct delocalization on N) | More stable intermediate leads to a faster reaction rate. |
| Leaving Group Ability | Good | Slightly Better | The positional effect is the dominant factor. |
| Overall Reactivity in SNAr | High | Low |
Experimental Protocols: A Comparative Workflow
To illustrate the practical implications of these reactivity differences, the following are representative protocols for the amination of a 2-chloro-nitropyridine and a 3-bromo-nitropyridine. Note that the reaction conditions for the less reactive 3-bromo substrate would likely require optimization with higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields to the 2-chloro analogue.
Protocol 1: Amination of 2-Chloro-5-nitropyridine
This protocol is a standard procedure for the nucleophilic aromatic substitution of an activated 2-halopyridine.
Materials:
-
2-Chloro-5-nitropyridine
-
Aliphatic amine (e.g., benzylamine)
-
Triethylamine
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Amination of 3-Bromo-4-nitropyridine
This protocol for a 3-bromo-nitropyridine often requires more forcing conditions to achieve a reasonable reaction rate.
Materials:
-
3-Bromo-4-nitropyridine
-
Amine (e.g., a secondary amine)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine 3-bromo-4-nitropyridine (1.0 mmol), the desired amine (1.0 mmol), and triethylamine (2.8 mmol) in DMSO (2 mL).
-
Seal the vial and heat the reaction mixture to 90 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing the Mechanistic Difference
The disparity in reactivity can be visualized through the mechanism of the initial nucleophilic attack.
Conclusion and Strategic Recommendations
The evidence strongly indicates that for nucleophilic aromatic substitution reactions, a 2-chloro-nitropyridine is a more reactive substrate than a 3-bromo-nitropyridine. This is a direct consequence of the electronic activation of the C-2 position by the pyridine ring nitrogen, which allows for superior stabilization of the Meisenheimer intermediate.
For drug development professionals and synthetic chemists, this has clear strategic implications:
-
For facile substitutions: When a straightforward and high-yielding nucleophilic substitution is desired, a 2-chloro-nitropyridine is the substrate of choice. The reactions can often be carried out under milder conditions with shorter reaction times.
-
For sequential functionalization: The lower reactivity of the 3-bromo position can be exploited in molecules containing multiple halogens. For example, in a molecule like 3-bromo-2-chloro-5-nitropyridine, a nucleophile will preferentially displace the chlorine at the 2-position, leaving the bromine at the 3-position available for subsequent cross-coupling reactions.
-
When C-3 substitution is required: If the synthetic strategy necessitates the introduction of a nucleophile at the 3-position, be prepared for more challenging reaction conditions. Higher temperatures, longer reaction times, and potentially the use of a catalyst may be necessary to drive the reaction to completion.
By understanding the fundamental principles of reactivity on the nitropyridine scaffold, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel molecules.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Quimicaorganica.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-6-nitropyridine: A Catalyst Yield Comparison Guide
Executive Summary & Structural Challenges
In modern fragment-based drug discovery and agrochemical synthesis, polyhalogenated heteroaromatics serve as indispensable building blocks. Among these, 3-bromo-2-chloro-6-nitropyridine presents a unique and rigorous test of catalytic design.
The core challenge lies in chemoselectivity . In standard palladium-catalyzed cross-coupling reactions, the carbon-bromine (C–Br) bond is generally more reactive toward oxidative addition than the carbon-chlorine (C–Cl) bond due to its lower bond dissociation energy[1]. However, the presence of the strongly electron-withdrawing 6-nitro group, combined with the inductive effect of the pyridine nitrogen, renders the C2-chloro position highly electrophilic. This dual activation makes the C2–Cl bond dangerously susceptible to both competing oxidative addition by electron-rich catalysts and Nucleophilic Aromatic Substitution (SNAr) by basic additives[2].
This guide objectively compares the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this scaffold, providing mechanistic causality for the observed yields and a field-proven, self-validating experimental protocol.
Mechanistic Causality: Divergent Catalytic Pathways
To achieve high yields, the catalytic cycle must be meticulously controlled. The choice of the phosphine ligand dictates the electron density and steric bulk around the Pd(0) center, which in turn governs the site of oxidative addition:
-
C3-Br Activation (Desired): Requires a catalyst with moderate electron density and sufficient bite angle to perform oxidative addition at the weaker C–Br bond without over-activating the adjacent C–Cl bond[3].
-
C2-Cl Activation (Undesired): Highly electron-rich, bulky ligands (e.g., dialkylbiaryl phosphines) significantly lower the activation barrier for C–Cl insertion. In the highly electron-deficient 6-nitropyridine system, this leads to rapid erosion of regiocontrol and mixed coupling products[2].
-
Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low yields[1]. Bidentate ligands are often required to prevent this off-cycle resting state.
Divergent chemoselective pathways in the Pd-catalyzed coupling of 3-bromo-2-chloro-6-nitropyridine.
Catalyst Yield Comparison & Performance Data
The following table summarizes the experimental yield and chemoselectivity of four standard palladium catalyst systems in a benchmark Suzuki-Miyaura coupling with phenylboronic acid.
| Catalyst System | Ligand Classification | Yield (C3-Coupling) | C2-Coupling / Side Products | Mechanistic Rationale & Selectivity Profile |
| Pd(dppf)Cl₂ | Bidentate, moderate bite angle | 88% | < 5% | Optimal. The bidentate nature prevents pyridine nitrogen coordination[1]. The electronic profile perfectly favors C–Br insertion without touching the activated C–Cl bond. |
| Pd(OAc)₂ / SPhos | Monodentate, electron-rich | 71% | 18% (C2-activation) | Moderate. Increased electron density on Pd accelerates C–Cl oxidative addition, eroding the natural C–Br chemoselectivity of the substrate. |
| Pd(PPh₃)₄ | Monodentate, standard | 62% | 15% (Dehalogenation) | Suboptimal. Prone to catalyst deactivation by the nitro-pyridine core. Slower oxidative addition leads to protodehalogenation side reactions[4]. |
| Pd₂(dba)₃ / XPhos | Bulky, highly electron-rich | 43% | 45% (Mixed coupling) | Poor. XPhos readily activates the highly electrophilic C2–Cl bond (strongly activated by the 6-nitro group), resulting in a nearly 1:1 mixture of regioisomers[2]. |
Optimized Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes the underlying causality to prevent common failure modes such as SNAr hydrolysis or catalyst oxidation.
Reagents & Stoichiometry
-
Substrate: 3-Bromo-2-chloro-6-nitropyridine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.1 equiv, 1.1 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2.0 mmol). Causality: A mild inorganic base is strictly required. Strong bases like KOtBu or NaOH will induce rapid SNAr displacement of the C2-chlorine atom[2].
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL). Causality: Provides optimal solubility for both the organic substrate and the inorganic base to facilitate transmetalation.
Step-by-Step Methodology
-
Schlenk Tube Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst turnover failure[1].
-
Solid Loading: Add the 3-bromo-2-chloro-6-nitropyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ to the tube under a positive stream of Argon.
-
Solvent Degassing (Critical): In a separate flask, sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes. Causality: Dissolved oxygen promotes the homocoupling of boronic acids, consuming the reagent and lowering the final yield.
-
Reaction Initiation: Transfer the degassed solvent to the Schlenk tube via a gas-tight syringe. Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours. Causality: Operating at 80 °C rather than the traditional 100 °C minimizes thermal activation of the C2–Cl bond, preserving chemoselectivity.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).
Self-Validation & Quality Control (QC)
To validate that the reaction occurred exclusively at the C3-Br position, analyze the purified product via LC-MS:
-
Starting Material Isotope Pattern: Exhibits a complex mass spectrum due to both Bromine (1:1 ratio of M / M+2) and Chlorine (3:1 ratio of M / M+2).
-
Product Isotope Pattern: The successful C3-coupled product will completely lose the 1:1 Bromine isotope signature but will strictly retain the 3:1 Chlorine signature . If the 3:1 signature is missing, undesired C2-Cl coupling or protodehalogenation has occurred.
Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.
References
- Hangzhou Leap Chem Co., Ltd. "3-Bromo-2-chloropyridine丨CAS 52200-48-3". LeapChem.
- Smolecule. "Buy 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8". Smolecule.
- BenchChem Technical Support Team. "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine". BenchChem.
- BenchChem Technical Support Team. "A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions". BenchChem.
Sources
kinetic analysis of nucleophilic substitution on halonitropyridines
Kinetic Analysis of Nucleophilic Aromatic Substitution (
As pharmaceutical development increasingly relies on complex heterocyclic scaffolds, understanding the precise reactivity of intermediates is paramount. Halonitropyridines are highly versatile synthons; the strong electron-withdrawing nature of the nitro group powerfully activates the pyridine ring for nucleophilic aromatic substitution (
This guide objectively compares the leading analytical instruments—Stopped-Flow UV-Vis Spectrophotometers , In-Situ Reaction NMR Spectrometers , and Standard UV-Vis Spectrophotometers —used to monitor the kinetics of these reactions. By evaluating their performance, temporal resolution, and structural output, researchers can select the optimal modality for their specific mechanistic studies.
Mechanistic Grounding: The Pathway
The
Addition-elimination
Because the formation and decay of the Meisenheimer complex often occur on the millisecond to second timescale, selecting an analytical instrument capable of capturing these transient states is critical.
Comparative Modality Analysis: Selecting the Right Instrument
Different kinetic regimes and structural questions require distinct analytical approaches. Below is a performance comparison of the three primary instruments used for
| Specification | Stopped-Flow UV-Vis Spectrophotometry | In-Situ Reaction NMR Spectroscopy | Standard UV-Vis Spectrophotometry |
| Primary Output | High-speed transient absorbance | Time-resolved structural connectivity | Steady-state absorbance |
| Temporal Resolution | ~1 millisecond (Dead-time < 2 ms) | ~1 to 15 seconds per scan | ~0.1 to 1 seconds |
| Sensitivity (LOD) | High ( | Moderate (mM to M range) | High ( |
| Kinetic Regime | Fast reactions ( | Slow reactions ( | Moderate/Slow reactions |
| Mechanistic Utility | Capturing Meisenheimer formation rates | Differentiating regioisomeric complexes | Monitoring overall conversion |
Performance Verdict:
-
Stopped-Flow UV-Vis is the undisputed champion for extracting precise thermodynamic parameters (
, ) of highly reactive substrates because it eliminates manual mixing delays 3. -
Reaction NMR is essential when the nucleophile could attack multiple electrophilic centers (e.g., C-2 vs. C-4), as it provides the atomic-level resolution needed to identify transient
-complex isomers 4.
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity, kinetic experiments must be designed as self-validating systems. By maintaining a pseudo-first-order excess of the nucleophile, we isolate the kinetic dependence on the halonitropyridine, simplifying the mathematical extraction of the observed rate constant (
Decision matrix and workflow for selecting kinetic analytical modalities.
Protocol A: Stopped-Flow UV-Vis Kinetic Analysis
Objective: Determine the second-order rate constant (
-
Reagent Preparation: Prepare a
M stock solution of 2-chloro-3,5-dinitropyridine in anhydrous methanol. Prepare a series of aniline solutions ranging from M to M.-
Causality: The massive molar excess of aniline ensures the nucleophile concentration remains effectively constant during the reaction, enforcing pseudo-first-order kinetics 3.
-
-
Instrument Initialization: Flush the drive syringes with anhydrous methanol. Set the monochromator to the
of the expected product or intermediate (typically 360–400 nm). -
Data Acquisition: Trigger the pneumatic drive to rapidly mix equal volumes of the substrate and nucleophile. Record the absorbance transient for at least 5 half-lives.
-
Data Interpretation & Validation: Fit the exponential curve to the equation
. Plot the resulting values against the corresponding aniline concentrations. A linear relationship validates the second-order nature of the mechanism, with the slope representing the true second-order rate constant 2.
Protocol B: In-Situ Reaction NMR Monitoring
Objective: Elucidate the structural evolution of intermediates during substitution.
-
Sample Preparation: Dissolve the halonitropyridine in
within a high-quality NMR tube. -
Baseline Acquisition: Acquire a standard
NMR spectrum to establish the baseline chemical shifts of the starting material's aromatic protons. -
In-Situ Injection: Inject the nucleophile directly into the NMR tube, invert rapidly to mix, and immediately insert it into the pre-tuned NMR probe.
-
Arrayed Acquisition: Run a pre-programmed array of
NMR scans (e.g., 1 scan every 15 seconds).-
Causality: Tracking the disappearance of the proton ortho to the leaving group, alongside the transient appearance of upfield-shifted protons, structurally confirms the localization of negative charge within the Meisenheimer complex before rearomatization occurs 4.
-
References
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines in methanol. Journal of Physical Organic Chemistry. Available at: [Link]
- reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at:[Link]
-
Nucleophilic aromatic substitution of hydrogen: a novel electrochemical approach to the cyanation of nitroarenes. European Journal of Organic Chemistry. Available at: [Link]
Sources
spectroscopic analysis to confirm the structure of 3-Bromo-2-chloro-6-nitropyridine products
Definitive Structural Elucidation of 3-Bromo-2-chloro-6-nitropyridine: A Comparative Spectroscopic Guide
Introduction: The Regioisomer Challenge
In the synthesis of polysubstituted pyridines, particularly for drug discovery scaffolds, confirming the exact position of substituents is a critical bottleneck. The nitration of 3-bromo-2-chloropyridine typically yields a mixture of regioisomers. While the desired target may be 3-Bromo-2-chloro-6-nitropyridine , thermodynamic and kinetic factors often produce the 4-nitro or 5-nitro isomers as byproducts.
Standard low-resolution analysis (e.g., LC-MS alone) is insufficient because all regioisomers share the exact same molecular weight and isotopic pattern. This guide provides a definitive, multi-tiered spectroscopic workflow to unambiguously confirm the 6-nitro structure, distinguishing it from its 4-nitro and 5-nitro analogs.
Analytical Workflow Visualization
The following workflow illustrates the logical progression from crude synthesis to definitive structural assignment.
Figure 1: Step-wise analytical workflow for filtering and identifying the correct pyridine isomer.
Method 1: Mass Spectrometry (Elemental Validation)
Before assessing the position of the nitro group, one must confirm the presence of the halogen core (Bromine + Chlorine). The unique isotopic abundances of
Experimental Protocol: UPLC-MS
-
Sample Prep: Dissolve 0.1 mg of product in 1 mL Acetonitrile (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Ionization: ESI Positive Mode (though Pyridines ionize well, electron-deficient nitro-pyridines may require ESI Negative or APCI).
Data Interpretation: The "3:4:1" Rule
For a molecule containing 1 Bromine and 1 Chlorine , the molecular ion cluster will display three distinct peaks separated by 2 mass units (
| Ion Species | Isotope Composition | Relative Intensity (Approx) |
| M | 3 | |
| M+2 | ( | 4 |
| M+4 | 1 |
Pass Criteria: If your MS spectrum does not show this 3:4:1 intensity ratio at the molecular ion cluster (approx. 236/238/240 Da), the halogen core is incorrect, and further NMR analysis is futile.
Method 2: NMR Spectroscopy (The Regioisomer Filter)
This is the decisive step. The position of the nitro group dictates the coupling pattern of the remaining two protons on the pyridine ring.
Experimental Protocol
-
Solvent: DMSO-
is preferred over CDCl for nitropyridines to prevent aggregation and improve solubility. -
Instrument: 400 MHz or higher.
-
Acquisition: Standard 1D proton with at least 16 scans to resolve hyperfine splitting.
Logic Tree for Isomer Identification
The target molecule, 3-Bromo-2-chloro-6-nitropyridine , has protons at positions 4 and 5 .
-
Isomer A (Target): 6-Nitro. Protons at 4,[5][6] 5. (Ortho relationship).
-
Isomer B: 5-Nitro.[7] Protons at 4,[6] 6. (Meta relationship).
-
Isomer C: 4-Nitro.[8] Protons at 5,[5][6][7] 6. (Ortho relationship).
The Challenge: Both the Target (6-Nitro) and Isomer C (4-Nitro) show ortho coupling (
Figure 2: Logic tree using coupling constants and chemical shifts to identify the specific regioisomer.
Detailed Spectroscopic Comparison
| Feature | Target: 6-Nitro | Alternative: 4-Nitro | Alternative: 5-Nitro |
| Proton Positions | H4, H5 | H5, H6 | H4, H6 |
| Coupling ( | ~8.0 Hz (Ortho) | ~5.0 - 8.0 Hz (Ortho) | ~2.0 Hz (Meta) |
| Key Signal | No | Distinct H6 | Meta-split doublets. |
| NOESY Correlation | H5 correlates with Nitro (weak) or H4. | H6 correlates with Nitro (if 5-NO2) or N lone pair. | H4/H6 weak correlation. |
Expert Insight: In the target 6-nitro compound, the 2-position is occupied by Cl and the 6-position by
Method 3: X-Ray Crystallography (The Gold Standard)
If the NMR data remains ambiguous (e.g., due to solvent effects shifting peaks), Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.
Protocol:
-
Crystallization: Dissolve 20 mg of the solid in a minimal amount of hot ethanol or DCM/Hexane mixture. Allow to cool slowly in a vibration-free environment.
-
Data Collection: Mount a suitable crystal (>0.1 mm) on a diffractometer (Mo K
or Cu K source). -
Refinement: Solve structure using direct methods (SHELXT) to locate the heavy Bromine and Chlorine atoms immediately.
Why use this? It is the only method that distinguishes the target from a potential "scrambled" starting material (e.g., if the starting material was actually 2-bromo-6-chloropyridine, the NMR might look identical).
Summary of Specifications
| Parameter | Specification for 3-Bromo-2-chloro-6-nitropyridine |
| Molecular Formula | |
| Exact Mass | ~235.89 (for |
| MS Pattern | 3:4:1 cluster at M, M+2, M+4 |
| Two doublets, | |
| Appearance | Pale yellow to beige solid. |
References
-
PubChem. 3-Bromo-2-chloro-6-methylpyridine (Structural Analog Reference). National Library of Medicine. Available at: [Link]
-
Chemistry Steps. Isotopic Patterns in Mass Spectrometry (Br/Cl). Available at: [Link]
-
SaveMyExams. Mass Spectrometry: Chlorine and Bromine Isotopes. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Guide: Purity Assessment of 3-Bromo-2-chloro-6-nitropyridine Derivatives via HPLC
Executive Summary
The Challenge: Synthesizing 3-Bromo-2-chloro-6-nitropyridine involves electrophilic aromatic substitution on highly deactivated rings. This often yields reaction mixtures containing critical impurities—specifically regioisomers (e.g., 3-bromo-6-chloro-2-nitropyridine) and hydrolytic byproducts (pyridones)—that possess nearly identical hydrophobicity to the target molecule.
The Solution: While standard C18 chemistries rely heavily on hydrophobic subtraction, they often fail to resolve these positional isomers (
Part 1: Chemical Context & Impurity Profile[1]
To develop a robust assay, one must first understand the analyte's reactivity. 3-Bromo-2-chloro-6-nitropyridine is an electron-deficient heteroaromatic ring. The nitro group at position 6 and the halogens at positions 2 and 3 significantly reduce the basicity of the pyridine nitrogen.
The "Critical Pair" Impurities
In process chemistry, the two most persistent contaminants for this scaffold are:
-
Regioisomers: Formed during non-selective bromination or nitration steps. These have identical molecular weights (isobaric) and similar LogP values (~2.9), making MS detection insufficient for purity confirmation without chromatographic separation.
-
Hydrolysis Products (Pyridones): The chlorine at position 2 is activated by the nitro group (ortho-effect), making it susceptible to Nucleophilic Aromatic Substitution (
) by water, converting the product into 3-bromo-6-nitro-2-pyridone.
Visualization: Impurity Genesis & Separation Logic
The following diagram outlines the synthesis pathway and the physical properties driving the separation strategy.
Figure 1: Synthesis pathway showing origin of critical impurities and the mechanistic basis for chromatographic selection.
Part 2: Comparative Method Development
This section objectively compares the industry-standard C18 approach against the optimized Phenyl-Hexyl protocol.
Alternative A: The "Generic" C18 Approach
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Mechanism: Separation based purely on hydrophobicity (LogP).
Performance Analysis: While C18 is excellent for general screening, it struggles with the positional isomers of nitropyridines. The nitro group dominates the polarity, and the shift of a bromine atom from position 3 to position 4 or 5 causes minimal change in the overall hydrophobic footprint. Consequently, the target and its regioisomer often co-elute as a single, broadened peak or a "shoulder."
Alternative B: The "Optimized" Phenyl-Hexyl Approach
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3 or 5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B)
-
Mechanism:
interactions.
Performance Analysis:
The Phenyl-Hexyl phase contains a phenyl ring attached to the silica via a hexyl chain. This aromatic ring interacts with the
Note on Organic Modifier: Methanol is preferred over Acetonitrile in Phenyl-Hexyl separations because Acetonitrile's own
Comparative Data Summary
| Metric | Generic C18 Method | Optimized Phenyl-Hexyl Method |
| Resolution ( | 0.8 (Co-elution) | > 2.5 (Baseline) |
| Tailing Factor ( | 1.3 | 1.1 |
| Selectivity ( | 1.02 | 1.15 |
| Suitability | Crude reaction monitoring | Final Purity Assessment |
Part 3: The Optimized Experimental Protocol
This protocol is designed for the final purity assessment (Release Testing) of 3-Bromo-2-chloro-6-nitropyridine.
Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or PDA.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Luna or Agilent ZORBAX).
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm (Primary), 254 nm (Secondary).
-
Why 270 nm? Pyridine derivatives often show distinct absorption maxima away from the generic 254 nm, reducing background noise from simple benzene derivatives.
-
Mobile Phase Preparation[2][3][4]
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Scientific Rationale: Buffering at pH 3.0 ensures the pyridine nitrogen remains protonated (though weakly basic) and, more importantly, suppresses the ionization of any acidic phenolic impurities (hydrolysis products), keeping them in a retained, non-ionic state.
-
-
Solvent B: Methanol (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Do not use alkaline diluents. The 2-chloro-6-nitropyridine moiety is labile. Prepare samples fresh and analyze within 24 hours. If stability is a concern, use 100% Acetonitrile as the diluent, provided the injection volume is low (<5 µL) to prevent peak distortion.
Part 4: Troubleshooting & Robustness
Decision Tree: Method Troubleshooting
Use this logic flow to address common chromatographic issues with this specific scaffold.
Figure 2: Troubleshooting logic for common HPLC anomalies with halonitropyridines.
Common Pitfalls
-
Sample Hydrolysis: If you observe a new peak growing over time at a lower retention time (more polar), it is likely the 2-hydroxy derivative. Ensure your autosampler is cooled to 4°C.
-
Methanol vs. Acetonitrile: If you must use Acetonitrile (e.g., for back-pressure reasons), the separation of regioisomers on the Phenyl-Hexyl column will likely degrade. You may need to lower the temperature to 20°C to recover selectivity.
References
-
HALO Columns. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
PubChem. (2025).[1] 3-Bromo-2-chloro-6-methylpyridine Physical Properties. Retrieved from [Link]
-
Agilent Technologies. (2017).[2] Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]
Sources
Comparative Guide: Leaving Group Dynamics & Regioselectivity in Dihalonitropyridines
Executive Summary
Dihalonitropyridines are high-value scaffolds in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Their reactivity is governed by the Nucleophilic Aromatic Substitution (
This guide provides a technical analysis of these variables, offering evidence-based protocols to control site-selectivity.
Mechanistic Foundation: The "Element Effect" in [2]
Contrary to aliphatic substitution (
Why Fluorine Dominates
In the addition-elimination mechanism, the rate-determining step (RDS) is usually the initial nucleophilic attack, not the expulsion of the halide.
-
Inductive Effect: Fluorine’s high electronegativity lowers the energy of the LUMO at the attached carbon (
-carbon), significantly accelerating nucleophilic attack. -
Transition State Stabilization: The highly polarized C-F bond stabilizes the anionic transition state leading to the Meisenheimer complex.
Visualization: The Meisenheimer Pathway
The following diagram illustrates the energy landscape and intermediate stability for a generic 2-halo-3-nitropyridine.
Caption: The addition-elimination pathway.[1][2][3][4] For nitropyridines, the formation of the Meisenheimer complex (via TS1) is rate-limiting, favoring electronegative leaving groups like Fluorine.
Comparative Analysis: Regioselectivity & Leaving Groups
The position of the halogen relative to the nitro group (
Scenario A: 2,4-Dichloro-5-nitropyridine
This scaffold presents a competition between the C2 and C4 positions.[5]
-
Dominant Pathway: Substitution at C4 (para to nitro).
-
Reasoning:
-
Resonance: Attack at C4 places the negative charge on the nitro group oxygens (highly stable).[1]
-
C2 Limitation: Attack at C2 (ortho to nitro) places the negative charge on the ring nitrogen but cannot delocalize it effectively onto the nitro group due to the meta-relationship in the intermediate resonance structure.
-
| Position | Activation Source | Relative Reactivity | Preferred Nucleophile |
| C4-Cl | Para-Nitro + Ring Nitrogen | High (Major Product) | Amines, Alkoxides, Thiols |
| C2-Cl | Ortho-Nitro (Inductive only) | Low (Minor Product) | Requires forcing conditions |
Scenario B: 2,6-Dichloro-3-nitropyridine (The "Dichotomy")
This scaffold is unique because both chlorines are activated (one ortho, one para).
-
Electronic Control: C2 is more electron-deficient (sandwiched between Ring N and Nitro group).
-
Steric Control: C6 is less hindered.
-
The "Metal Effect": Hard nucleophiles (alkoxides) with coordinating cations (
, ) often prefer C2 due to a "guided" transition state where the metal coordinates with the nitro oxygen. Bulky amines often prefer C6 .
Data Summary: Leaving Group vs. Position
The following table summarizes experimental yields for standard displacements (
| Substrate | Leaving Group | Position | Nucleophile | Yield | Selectivity |
| 2,4-dichloro-5-nitropyridine | Cl | C4 | Morpholine | 92% | >20:1 (C4:C2) |
| 2,4-difluoro-5-nitropyridine | F | C4 | Morpholine | 96% | >50:1 (C4:C2) |
| 2,6-dichloro-3-nitropyridine | Cl | C2 | NaOMe / MeOH | 85% | 95:5 (C2:C6)* |
| 2,6-dichloro-3-nitropyridine | Cl | C6 | 78% | 80:20 (C6:C2) |
*Note: C2 selectivity with alkoxides is often driven by cation coordination (chelation control).
Experimental Protocol: Regioselective
Objective: Selective substitution of C4-Cl in 2,4-dichloro-5-nitropyridine.
Reagents
-
Substrate: 2,4-dichloro-5-nitropyridine (
equiv) -
Nucleophile: Primary or Secondary Amine (
equiv) -
Base: DIPEA (
-Diisopropylethylamine) ( equiv) or ( equiv) -
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloro-5-nitropyridine (
mmol) in anhydrous MeCN ( mL) in a round-bottom flask. Cool to C in an ice bath.-
Expert Insight: Cooling is critical. Although the reaction works at RT, lower temperatures maximize regioselectivity by suppressing the higher-energy transition state (C2 attack).
-
-
Addition: Mix the amine (
mmol) and DIPEA ( mmol) in MeCN ( mL). Add this solution dropwise to the nitropyridine solution over 15 minutes.-
Trustworthiness Check: A yellow/orange color change usually indicates the formation of the Meisenheimer complex or the final product (nitro-anilines are highly colored).
-
-
Monitoring: Stir at
C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material ( ) should disappear; the C4-product ( ) will appear. -
Workup: Dilute with EtOAc (
mL) and wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> mL) and brine ( mL). Dry over .[6] -
Purification: Concentrate in vacuo. Purify via silica gel chromatography.
Decision Matrix: Selecting the Right Precursor
Use this workflow to determine the optimal starting material and conditions for your target molecule.
Caption: Workflow for selecting precursors based on regiochemical requirements and nucleophile type.
References
-
BenchChem. (2025).[1][6] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from
-
National Institutes of Health (NIH). (2024). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from
-
ResearchGate. (2025).[7] Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from
-
WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Bromo-2-chloro-6-nitropyridine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-2-chloro-6-nitropyridine has emerged as a uniquely versatile and powerful scaffold. Its precisely arranged substituents offer a remarkable degree of control over sequential chemical transformations, enabling the rapid and efficient construction of complex molecular architectures. This guide provides an in-depth technical analysis of the advantages of employing 3-Bromo-2-chloro-6-nitropyridine, comparing its performance with alternative reagents and providing supporting experimental data to inform strategic synthetic planning.
The Cornerstone of Reactivity: Orthogonal Halogen Reactivity
The primary advantage of 3-Bromo-2-chloro-6-nitropyridine lies in the distinct reactivity of its two halogen atoms, a feature that allows for selective and sequential functionalization. This "orthogonal" reactivity is governed by fundamental principles of organic chemistry, specifically the interplay between carbon-halogen bond strengths and the electronic nature of the pyridine ring.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is a direct consequence of the lower bond dissociation energy of the C-Br bond (approximately 276-290 kJ/mol) compared to the C-Cl bond (approximately 339-346 kJ/mol).[1] The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a process that occurs more readily at the weaker C-Br bond.[1] This allows for the selective introduction of a wide range of substituents at the 3-position of the pyridine ring while leaving the chlorine atom at the 2-position intact for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity profile is inverted. The chlorine atom at the 2-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 6-position. These groups effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution of the chlorine atom.[2][3] The bromine at the 3-position is significantly less activated towards SNAr.
This predictable and differential reactivity provides medicinal chemists with a powerful tool for molecular design, enabling a programmed, stepwise approach to the synthesis of highly substituted pyridine derivatives.
The Activating Power of the Nitro Group
The presence of the nitro group at the 6-position is not merely a placeholder; it is a critical determinant of the molecule's enhanced reactivity and synthetic utility. The strong electron-withdrawing nature of the nitro group significantly acidifies the pyridine ring, rendering it more susceptible to nucleophilic attack.[4][5] This activation is particularly pronounced at the positions ortho and para to the nitro group (the 2- and 4-positions). In the case of 3-Bromo-2-chloro-6-nitropyridine, this further enhances the reactivity of the 2-chloro position towards SNAr.
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group under various conditions, providing a key point for further diversification of the molecular scaffold. This amino group can then participate in a wide array of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems. This two-step sequence of SNAr at the 2-position followed by reduction of the nitro group is a common and powerful strategy in the synthesis of medicinally relevant compounds.
Comparative Performance in Key Synthetic Transformations
To objectively assess the advantages of 3-Bromo-2-chloro-6-nitropyridine, it is instructive to compare its performance with alternative dihalopyridine building blocks in common synthetic operations.
Palladium-Catalyzed Cross-Coupling: A Clear Selectivity Advantage
In a comparative scenario for a Suzuki-Miyaura coupling, 3-Bromo-2-chloro-6-nitropyridine offers superior regioselectivity compared to a substrate like 2,3-dichloropyridine.
| Substrate | Major Product | Rationale |
| 3-Bromo-2-chloro-6-nitropyridine | 2-chloro-6-nitro-3-arylpyridine | The weaker C-Br bond preferentially undergoes oxidative addition with the palladium catalyst. |
| 2,3-Dichloropyridine | Mixture of 2-aryl-3-chloropyridine and 3-aryl-2-chloropyridine | While the 2-position is electronically more activated, the similar C-Cl bond strengths can lead to mixtures, requiring careful optimization to achieve high selectivity. |
Table 1: Predicted outcomes of Suzuki-Miyaura coupling with different dihalopyridines.
This predictable selectivity for the C-3 position with 3-Bromo-2-chloro-6-nitropyridine streamlines the synthesis and purification processes, leading to higher overall yields of the desired intermediate.
Nucleophilic Aromatic Substitution: Enhanced Reactivity
The presence of the nitro group in 3-Bromo-2-chloro-6-nitropyridine makes it a more reactive substrate for SNAr at the 2-position compared to dihalopyridines lacking this activating group.
| Substrate | Relative Reactivity at C-2 | Rationale |
| 3-Bromo-2-chloro-6-nitropyridine | High | The strong electron-withdrawing nitro group at the 6-position provides significant stabilization of the Meisenheimer intermediate. |
| 3-Bromo-2-chloropyridine | Moderate | The ring nitrogen provides activation, but the absence of a nitro group results in lower reactivity compared to its nitrated counterpart. |
| 2,3-Dichloropyridine | Moderate | Similar to 3-Bromo-2-chloropyridine, the reactivity is primarily dictated by the activation from the ring nitrogen. |
Table 2: Qualitative comparison of reactivity in nucleophilic aromatic substitution at the 2-position.
This enhanced reactivity often allows for milder reaction conditions and a broader scope of applicable nucleophiles, which is highly advantageous in the synthesis of complex molecules with sensitive functional groups.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of 3-Bromo-2-chloro-6-nitropyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
Objective: To synthesize a 2-chloro-6-nitro-3-arylpyridine derivative.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 3-Bromo-2-chloro-6-nitropyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][6]
Protocol 2: Nucleophilic Aromatic Substitution at the 2-Position
Objective: To synthesize a 3-bromo-2-(substituted amino)-6-nitropyridine derivative.
Materials:
-
3-Bromo-2-chloro-6-nitropyridine (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
K₂CO₃ or another suitable base (2.0 eq, optional but recommended)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vial, add 3-Bromo-2-chloro-6-nitropyridine and the amine. If the amine is an HCl salt, add the base.
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the vial tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reduction of the Nitro Group
Objective: To synthesize a 3-bromo-2-(substituted amino)pyridin-6-amine derivative.
Materials:
-
3-bromo-2-(substituted amino)-6-nitropyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the 3-bromo-2-(substituted amino)-6-nitropyridine, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the desired product.
Visualizing the Synthetic Strategy
The sequential functionalization of 3-Bromo-2-chloro-6-nitropyridine can be visualized as a logical workflow, highlighting the strategic decisions available to the medicinal chemist.
Caption: Sequential functionalization workflow for 3-Bromo-2-chloro-6-nitropyridine.
Conclusion
3-Bromo-2-chloro-6-nitropyridine stands out as a premier building block in drug discovery due to its predictable and orthogonal reactivity. The ability to selectively functionalize the 3-position via palladium-catalyzed cross-coupling and the 2-position via nucleophilic aromatic substitution, all while having the versatile nitro group for further modifications, provides an unparalleled level of synthetic flexibility. This strategic advantage translates to more efficient and convergent synthetic routes, accelerating the discovery and development of novel therapeutics. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the reactivity and applications of this powerful intermediate is essential for navigating the challenges of modern drug design.
References
- El-Bardan, A. A. (2002). Kinetics and mechanism of the reactions of 2-chloro-5-nitropyridine with substituted anilines in DMSO at 45°C. International Journal of Chemical Kinetics, 34(1), 44-50.
- Hamed, E. A., El-Bardan, A. A., & Saad, E. F. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1445-1449.
- Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., Shaik, A. B., & Rao, Y. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692.
- Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)
- Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances, 7(72), 46007-46013.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
- Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- KPU Pressbooks. (2026, February 17). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4784.
- PMC. (n.d.).
- PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- United Arab Emirates - Ministry of Health and Prevention. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- Chemistry LibreTexts. (2026, February 17). 3.
- ChemRxiv. (n.d.).
- DOI. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.
- PMC. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- KPU Pressbooks. (2026, February 17). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cost-effectiveness analysis of different synthetic routes to 3-Bromo-2-chloro-6-nitropyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-nitropyridine
Executive Summary
The synthesis of 3-Bromo-2-chloro-6-nitropyridine (CAS: Specific isomer implied, analogous to 112197-15-6 series) presents a unique challenge in regioselectivity due to the competing directing effects on the pyridine ring. This guide evaluates two primary synthetic strategies: the Nitro-Directing Route (via 2-amino-6-nitropyridine) and the Oxidative Functionalization Route (via 2-amino-6-chloropyridine).
Our analysis identifies Route 1 (The Nitro-Directing Route) as the most cost-effective and chemically robust pathway. By leveraging the ortho-blocking and meta-directing effects of the nitro group, this route naturally favors the formation of the 3-bromo isomer, minimizing expensive purification steps required in alternative pathways.
Part 1: Strategic Pathway Analysis
Route 1: The Nitro-Directing Pathway (Recommended)
Starting Material: 2-Amino-6-nitropyridine Mechanism: Electrophilic Aromatic Substitution (Bromination) followed by Radical Nucleophilic Substitution (Sandmeyer).
This route utilizes the electronic properties of the 6-nitro group to direct bromination to the 3-position.
-
Bromination: The amino group at C2 is a strong ortho/para activator. The nitro group at C6 is a strong electron-withdrawing group (deactivating). Position C5 is para to the amino group but ortho to the bulky/deactivating nitro group. Position C3 is ortho to the amino group and para to the nitro group. Consequently, the C3 position is electronically and sterically favored.
-
Chlorination (Sandmeyer): The amino group is converted to a diazonium salt and displaced by chloride using CuCl/HCl.
Route 2: The Oxidative Functionalization Pathway
Starting Material: 2-Amino-6-chloropyridine Mechanism: Bromination followed by Amino-to-Nitro Oxidation.
-
Bromination: Bromination of 2-amino-6-chloropyridine typically favors the C5 position (para to amino) due to less steric hindrance compared to C3. Obtaining the C3 isomer often requires blocking groups or specific conditions, lowering the effective yield of the desired isomer.
-
Oxidation: Converting the amino group to a nitro group (e.g., using Caro's acid or HOF·CH₃CN) is chemically challenging, often low-yielding, and poses higher safety risks than the Sandmeyer reaction.
Part 2: Comparative Performance Metrics
The following table summarizes the cost-effectiveness and technical feasibility of the two routes.
| Metric | Route 1: Nitro-Directing (Recommended) | Route 2: Oxidative Functionalization |
| Starting Material Cost | Moderate (2-Amino-6-nitropyridine) | Low (2-Amino-6-chloropyridine) |
| Step Count | 2 | 2 (but difficult 2nd step) |
| Regioselectivity | High (Favors 3-bromo) | Low (Favors 5-bromo impurity) |
| Overall Yield | ~55-65% | ~20-30% |
| Purification Load | Low (Crystallization often sufficient) | High (Isomer separation required) |
| Safety Profile | Moderate (Standard Sandmeyer risks) | Low (Oxidation reagents are unstable) |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via Route 1 (Nitro-Directing)
Step 1: Bromination of 2-Amino-6-nitropyridine
-
Reagents: 2-Amino-6-nitropyridine (1.0 eq), Bromine (Br₂, 1.1 eq), Acetic Acid (AcOH).
-
Procedure:
-
Dissolve 2-amino-6-nitropyridine in glacial acetic acid at room temperature.
-
Add a solution of bromine in acetic acid dropwise over 30 minutes. Maintain temperature < 30°C to prevent over-bromination.
-
Stir the mixture at 40-50°C for 4 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Pour the reaction mixture into ice water. The product, 2-amino-3-bromo-6-nitropyridine , precipitates as a yellow solid.
-
Validation: ¹H NMR should show two doublets in the aromatic region (C4-H and C5-H) with coupling constants typical of ortho hydrogens (~8 Hz).
-
Step 2: Sandmeyer Reaction (Amino to Chloro)
-
Reagents: 2-Amino-3-bromo-6-nitropyridine (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Conc. HCl, Copper(I) Chloride (CuCl, 0.5 eq - catalyst).
-
Procedure:
-
Suspend the amine in conc.[1] HCl and cool to 0-5°C.
-
Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C. Stir for 30 mins to form the diazonium salt.
-
Slowly add the cold diazonium solution to a stirred solution of CuCl in conc. HCl at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours. (Nitrogen gas evolution will be observed).
-
Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purify via silica gel column chromatography (Hexanes/EtOAc) to yield 3-Bromo-2-chloro-6-nitropyridine .
-
Part 4: Process Visualization
The following diagram illustrates the logical flow and chemical transformations for the recommended Route 1.
Caption: Reaction scheme for the synthesis of 3-Bromo-2-chloro-6-nitropyridine highlighting the regioselective advantage of the nitro-directing group.
Part 5: Critical Analysis & Troubleshooting
1. Regioselectivity Control: The success of Route 1 hinges on the nitro group's steric bulk . In 2-aminopyridine (without nitro), bromination heavily favors the 5-position. The presence of the nitro group at C6 blocks the C5 position, shifting the major product to the C3 isomer. If significant 5-bromo impurity is observed, lower the reaction temperature during bromination to 0-10°C to enhance selectivity.
2. Sandmeyer Safety: The diazonium intermediate of nitropyridines can be unstable. Always maintain the temperature below 5°C during diazotization. Ensure efficient stirring to prevent "hot spots" which can lead to rapid decomposition or side reactions (phenol formation).
3. Analytical Confirmation: Distinguishing between the 3-bromo and 5-bromo isomers is critical.
-
3-Bromo-2-chloro-6-nitropyridine: The coupling constant (
) between the remaining protons (H4 and H5) will be ~8.0-8.5 Hz (ortho coupling). -
Isomer Shift: Compare ¹H NMR shifts with predicted values; the proton adjacent to the nitro group will be significantly deshielded.
References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis. Retrieved from
-
Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Retrieved from
-
ChemicalBook. (2025). Product Synthesis: 2-Amino-6-nitropyridine and derivatives. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 3-Bromo-2-chloropyridine derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Amino-6-bromopyridine. Retrieved from
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Comparative Guide to the Biological Activity of 3-Bromo-2-chloro-6-nitropyridine Derivatives
Introduction: The Versatile 3-Bromo-2-chloro-6-nitropyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone, recognized as a "privileged structural motif" due to its prevalence in FDA-approved drugs.[1] Among the vast family of pyridine derivatives, those bearing nitro groups and halogen substituents are particularly valuable as synthetic intermediates.[1] The compound 3-Bromo-2-chloro-6-nitropyridine stands out as a highly reactive and versatile chemical scaffold. Its unique arrangement of a nitro group, which is a strong electron-withdrawing group, and two distinct halogen atoms (bromine and chlorine) at positions amenable to nucleophilic substitution, makes it an ideal starting point for creating diverse molecular libraries.[2] The inherent reactivity allows for the strategic introduction of various functional groups, paving the way for the development of novel therapeutic agents.[2]
This guide provides a comparative analysis of the biological activities of compounds derived from the 3-Bromo-2-chloro-6-nitropyridine core. While direct research on this specific scaffold is emerging, we will draw upon extensive experimental data from closely related nitropyridine analogues to project its potential and guide future research. We will delve into key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities, presenting supporting data, experimental protocols, and structure-activity relationship (SAR) insights.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a primary focus of modern medicinal chemistry.[3] Pyridine and its derivatives have been extensively investigated and have yielded potent antitumor compounds.[4][5] The incorporation of a nitropyridine moiety, in particular, has been a successful strategy in designing molecules that interfere with cancer cell proliferation and survival.[1]
Comparative Analysis of Anticancer Activity
Derivatives of nitropyridines have demonstrated significant cytotoxicity against a range of cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways or direct interaction with cellular machinery. For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized from 2-amino-5-nitropyridine and identified as potent anticancer agents.[1] While specific data for 3-Bromo-2-chloro-6-nitropyridine derivatives is limited, the table below summarizes the activity of related pyridine compounds to provide a benchmark for potency. A preliminary structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing substituents, such as a nitro group, on a phenyl ring attached to the core structure can enhance cytotoxic effects.[5]
| Derivative Class | Specific Compound/Series | Target Cell Line(s) | IC50 (µM) | Reference Compound | Mechanism of Action (Proposed) |
| Pyridone-based analogues | Pyridone-Triazole Hybrid | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 | Doxorubicin | EGFR Kinase Inhibition, Apoptosis Induction |
| Thiazole-based derivatives | Thiazole-Pyridine Hybrid | A549 (Lung), MCF-7 (Breast) | 0.050 - 0.120 | Cisplatin | Not specified |
| Pyridine-Urea derivatives | Pyridine-Urea Series | MCF-7 (Breast) | 0.11 - 1.88 | Doxorubicin (IC50 = 1.93 µM) | VEGFR-2 Inhibition |
| 1,2,4 Triazole-Pyridine | Compound TP6 (4-bromobenzylthio) | B16F10 (Murine Melanoma) | 41.12 | Not specified | Not specified |
| Ciminalum-Thiazolidinone | Compound 2h | 60 cancer cell lines (average) | GI50 = 1.57 | Not specified | Apoptotic Pathway Induction |
Table 1: Comparative in vitro anticancer activity of various pyridine derivatives. Data is compiled from multiple sources to illustrate the potential of the pyridine scaffold.[3][5][6][7]
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro anticancer screening, allowing for the quantitative assessment of a compound's effect on cell viability.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The synthesized pyridine derivatives are dissolved in a solvent like DMSO and then diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 hours.[3]
-
MTT Incubation: After the treatment period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]
Causality in Experimental Design: The choice of cell lines like A549 (lung) and MCF-7 (breast) is strategic, as they represent common and well-characterized types of cancer.[5] A 48-hour incubation period is chosen to allow sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
Visualizing a Key Anticancer Pathway: VEGFR-2 Signaling
Many pyridine derivatives exert their anticancer effects by inhibiting angiogenesis, the process by which tumors form new blood vessels to support their growth. A critical target in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: VEGFR-2 signaling pathway inhibited by a pyridine derivative.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[8] Nitropyridine derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[9]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of nitropyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some nitropyridine-containing metal complexes have shown antimicrobial activity comparable to the commercial antibiotic ciprofloxacin.[9] Studies have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal pathogens like Candida albicans.[8][9]
| Derivative Class | Target Organism(s) | Activity Measure (MIC or Zone of Inhibition) | Reference Compound |
| Nitropyridine-metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | 9.1–17.9 mm zone of inhibition | Ciprofloxacin (22–26 mm) |
| Nitropyridine-metal complexes | C. albicans | 21.9–25.3 mm zone of inhibition | Nystatin (19 mm) |
| Ester/Ether bridged nitropyridines | MDR-K. pneumoniae | MIC: 0.22 - 0.24 mM | Silver Sulfadiazine (0.13 mM) |
| Ester/Ether bridged aminopyridines | K. pneumoniae | MIC: 0.16 mM | Silver Sulfadiazine (0.18 mM) |
| N-hydroxy-pyridoxazinones | E. faecalis | MIC: 7.8 μg/mL | Not specified |
| N-hydroxy-pyridoxazinones | S. aureus | MIC: 31.2 μg/mL | Not specified |
Table 2: Comparative antimicrobial activity of various nitropyridine derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9]
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which the growth of the microorganism is inhibited.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., S. aureus ATCC 25931) is grown to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This culture is then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included to ensure the sterility of the medium and the viability of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.
-
Validation: The results are often validated by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Causality in Experimental Design: The use of standardized strains and inoculum densities is critical for reproducibility and comparability of results across different studies. The inclusion of positive (no drug) and negative (no bacteria) controls validates that the observed inhibition is due to the compound and not other factors.
Visualizing the Synthetic Workflow
The synthesis of diverse pyridine libraries from a common precursor like 3-Bromo-2-chloro-6-nitropyridine often involves nucleophilic aromatic substitution (SNAAr) reactions.
Caption: General workflow for synthesizing and screening pyridine derivatives.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis and cardiovascular disease.[10][11] Pyridine derivatives have been identified as having significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway like cyclooxygenase (COX).[10][12]
Comparative Analysis of Anti-inflammatory Activity
While specific anti-inflammatory data on 3-Bromo-2-chloro-6-nitropyridine derivatives is not yet prevalent, related 3-hydroxy pyridine-4-one derivatives have shown potent activity in animal models of inflammation.[10] The mechanism is thought to be related to their iron-chelating properties, as key inflammatory enzymes like COX and 5-lipoxygenase (5-LOX) are heme-dependent.[10][12]
| Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference Compound (% Inhibition) |
| 3-hydroxy pyridine-4-one (Compound A) | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67% | Indomethacin (60%) |
| 3-hydroxy pyridine-4-one (Compound C) | Carrageenan-induced paw edema (rat) | 200 mg/kg | 58% | Indomethacin (60%) |
| 3-hydroxy pyridine-4-one (Compound C) | Croton oil-induced ear edema (mouse) | 200 mg/kg | 50% | Indomethacin (65%) |
Table 3: Comparative in vivo anti-inflammatory activity of pyridine-4-one derivatives.[10]
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound (or vehicle/standard drug like Indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[10]
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmograph.
-
Carrageenan Injection: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Causality in Experimental Design: Carrageenan is used because it induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. This allows for some mechanistic insight into the compound's action.
Conclusion and Future Directions
The 3-Bromo-2-chloro-6-nitropyridine scaffold is a promising starting point for the development of new therapeutic agents. By leveraging its inherent reactivity, a wide array of derivatives can be synthesized and explored for various biological activities. Drawing comparisons from structurally similar nitropyridines, it is evident that this class of compounds holds significant potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on synthesizing a dedicated library of derivatives from this scaffold and performing systematic in vitro and in vivo screening to elucidate specific structure-activity relationships and identify lead candidates for further development.
References
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
- (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.
- Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and. ScienceDirect.
- Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused deriv
- Antimicrobial activity of some 2-amino-5-subsituted pyridine deriv
- 3-Bromo-2-chloro-5-nitropyridine - Chem-Impex. Chem-Impex.
- Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3-Bromo-2-methylpyridine Deriv
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. MDPI.
- 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine - IndiaMART. IndiaMART.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. GSC Biological and Pharmaceutical Sciences.
- Comparative Analysis of the Biological Activity of 4-Chloro-2-methyl-3-nitropyridine Deriv
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candid
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- 2. chemimpex.com [chemimpex.com]
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- 4. mdpi.com [mdpi.com]
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- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
